3-Bromo-8-chloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-chloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUOLLAXXIGJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205111-94-0 | |
| Record name | 3-Bromo-8-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-8-chloroquinoline (CAS: 205111-94-0): Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Bromo-8-chloroquinoline, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple recitation of facts to deliver field-proven insights into the compound's synthesis, unique reactivity, and strategic application in the synthesis of complex molecules.
Core Concepts and Physicochemical Properties
This compound is a di-halogenated quinoline derivative whose value lies in the distinct electronic environments and reactivities of its two halogen substituents.[1] This structural feature allows it to serve as a versatile scaffold for sequential and site-selective functionalization, making it a highly sought-after intermediate in the construction of diverse molecular libraries for biological screening.[1]
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 205111-94-0 | [2][3] |
| Molecular Formula | C₉H₅BrClN | [1][4] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| IUPAC Name | This compound | |
| MDL Number | MFCD28129771 | [2] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [6] |
| Storage | Store sealed in a dry place at room temperature | [2] |
| InChI Key | OIUOLLAXXIGJHV-UHFFFAOYSA-N |
Safety and Handling
As with many halogenated heterocyclic compounds, this compound requires careful handling to minimize risk.
-
GHS Classification: The compound carries a "Warning" signal word.[1] It is considered harmful if swallowed, harmful in contact with skin, and may cause serious eye irritation.[1][7]
-
Handling Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[8][9] Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[8][10] Avoid inhalation of dust and prevent any contact with skin and eyes.[8][11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry environment away from incompatible materials such as strong oxidizing agents.[2][11]
Synthesis and Structural Elucidation
While multiple suppliers offer this compound, understanding its synthesis provides insight into potential impurities and scale-up strategies. A direct, one-pot synthesis is not commonly reported; instead, a multi-step approach is typically required, often leveraging foundational quinoline synthesis reactions like the Skraup or Friedländer synthesis.
Proposed Synthetic Workflow
A logical retrosynthetic approach involves constructing the quinoline core from a pre-halogenated aniline. The Skraup synthesis, which uses glycerol, an oxidizing agent, and sulfuric acid to convert an aniline into a quinoline, provides a robust framework.
Caption: Proposed synthetic workflow for this compound.
Structural Characterization
Unambiguous confirmation of the structure is critical. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive fingerprint.
-
¹H and ¹³C NMR: NMR spectroscopy confirms the carbon-hydrogen framework.[12] The proton spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm), with chemical shifts influenced by the electronegative nitrogen and halogen atoms.[12]
-
Mass Spectrometry: MS confirms the molecular weight.[12] A key diagnostic feature is the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks (M+, M+2, M+4), providing definitive evidence for the presence of one bromine and one chlorine atom.
The Principle of Orthogonal Reactivity: A Chemist's Gateway
The primary synthetic value of this compound stems from the differential reactivity of the C3-Br and C8-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive (i.e., more susceptible to oxidative addition to a Pd(0) center) than the C-Cl bond. This reactivity difference enables chemists to perform selective functionalization at the C3 position while leaving the C8 position intact for a subsequent, often more forcing, reaction. This "orthogonal" reactivity is the cornerstone of its utility as a building block.[13]
Suzuki-Miyaura Cross-Coupling at the C3 Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, widely used to synthesize biaryls, styrenes, and polyolefins.[14][15] In this context, it is the premier method for introducing aryl or heteroaryl substituents at the C3 position of the quinoline core.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.[14]
Exemplary Protocol: Synthesis of 3-Aryl-8-chloroquinoline
This generalized protocol is adapted from established procedures and should be optimized for specific substrates.[16]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base like sodium carbonate (2.0 equiv).[16]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe.[16] The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80–90 °C with vigorous stirring for 12–16 hours.[16] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, then separate the organic layer. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[16]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-aryl-8-chloroquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[17][18] Leveraging the higher reactivity of the C3-Br bond, one can selectively couple an amine at this position.
References
- 1. This compound|CAS 205111-94-0 [benchchem.com]
- 2. 205111-94-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound-景明化工股份有限公司 [echochemical.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 3-Bromo-8-fluoro-4-hydroxyquinoline AldrichCPR 1065087-83-3 [sigmaaldrich.com]
- 6. This compound-6-carbaldehyde-1352443-05-0 - Thoreauchem [thoreauchem.com]
- 7. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-8-chloroquinoline
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3-Bromo-8-chloroquinoline. It provides a detailed overview of its core physicochemical properties, methodologies for their experimental determination, and insights into its molecular characteristics. This document is structured to deliver not just data, but a foundational understanding of the compound's behavior, crucial for its application in medicinal chemistry and materials science.
Introduction to this compound: A Halogenated Quinoline Scaffold
This compound is a halogenated heterocyclic aromatic compound built upon the quinoline framework. The quinoline scaffold itself is a key pharmacophore, present in numerous natural and synthetic bioactive molecules, most notably in antimalarial drugs like quinine and chloroquine. The introduction of bromine and chlorine atoms at the 3 and 8 positions, respectively, significantly modulates the electronic and steric properties of the parent ring system. This dual halogenation is expected to influence the compound's lipophilicity, metabolic stability, and potential for forming halogen bonds, all of which are critical parameters in drug design and crystal engineering.
The precise location of the halogens—a bromine on the pyridine ring and a chlorine on the benzene ring—creates a distinct electronic profile. The electron-withdrawing nature of these halogens and the nitrogen atom in the quinoline ring system makes this compound a molecule of interest for developing novel therapeutics and functional materials. Understanding its fundamental physicochemical properties is the first step in unlocking its potential.
Molecular Structure and Identifiers
A clear identification of the molecular structure is paramount for any scientific investigation. The structural and identifying information for this compound is summarized below.
Molecular Structure:
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| CAS Number | 205111-94-0 | [1] |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [3] |
| Monoisotopic Mass | 240.92939 Da | [4] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=CC(=C2)Br | [2] |
| InChI | InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | [2] |
| InChIKey | OIUOLLAXXIGJHV-UHFFFAOYSA-N | [2] |
Physicochemical Properties: Knowns and Unknowns
A quantitative understanding of a compound's physicochemical properties is essential for predicting its behavior in various systems, from biological membranes to reaction vessels. While experimental data for this compound is not extensively published, we can summarize the available predicted values and outline the significance of these parameters.
| Property | Value/Range | Significance in Drug Development |
| Melting Point | Not available | Purity assessment, solid-state stability, formulation design. |
| Boiling Point | Not available | Purification (distillation), thermal stability. |
| Solubility | Not available | Bioavailability, formulation, reaction medium selection. |
| pKa | Not available | Ionization state at physiological pH, absorption, distribution. |
| LogP (XLogP3) | 3.1 - 3.8 | Lipophilicity, membrane permeability, metabolic stability.[2][4] |
The predicted LogP value suggests that this compound is a lipophilic molecule, a characteristic that often correlates with good membrane permeability but may also lead to lower aqueous solubility and potential for metabolic breakdown by cytochrome P450 enzymes. The absence of experimental data for other key properties highlights an opportunity for foundational research on this compound.
Experimental Protocols for Physicochemical Characterization
To address the gaps in the experimental data for this compound, the following established protocols are recommended. These methods are designed to be self-validating and provide the robust data required for regulatory submissions and further research.
Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rapid rate initially to determine an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Aqueous Solubility (Shake-Flask Method, OECD 105)
Causality: Solubility dictates the bioavailability of a potential drug and its behavior in aqueous environments. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Protocol:
-
System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed, inert flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: Ensure that the amount of undissolved solid remains at the end of the experiment to confirm that a saturated solution was achieved.
Caption: Shake-Flask Method Workflow.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2 and H-4) will be the most deshielded due to the influence of the nitrogen atom. The protons on the benzene ring (H-5, H-6, H-7) will exhibit coupling patterns consistent with their positions.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine signals, one for each carbon atom. The carbons directly attached to the electronegative nitrogen (C-2, C-8a), bromine (C-3), and chlorine (C-8) atoms will be significantly downfield.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight and can offer structural clues through fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
Expected Data: In an electron ionization (EI) mass spectrum, this compound will exhibit a characteristic molecular ion region. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺•) will appear as a cluster of peaks. The most intense peaks will be at m/z values corresponding to [C₉H₅⁷⁹Br³⁵Cl]⁺•, [C₉H₅⁸¹Br³⁵Cl]⁺•, [C₉H₅⁷⁹Br³⁷Cl]⁺•, and [C₉H₅⁸¹Br³⁷Cl]⁺•. The relative intensities of these peaks provide a definitive confirmation of the presence of one bromine and one chlorine atom.[5]
Synthesis and Reactivity
The reactivity of this compound is dictated by its halogen substituents. These positions are susceptible to nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making this compound a versatile building block for the synthesis of more complex molecules.[6]
Caption: Plausible Synthetic and Reactivity Pathways.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicological data is not available, related compounds are known to be irritants.[7][8] Therefore, it is prudent to assume that this compound may cause skin and eye irritation and may be harmful if inhaled or ingested. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a molecule with significant potential in medicinal chemistry and materials science, yet it remains a compound for which much of the fundamental physicochemical data has yet to be experimentally determined. This guide provides the known structural and predicted information while offering a clear roadmap for researchers to obtain the necessary experimental data through robust, validated protocols. The insights into its expected spectral properties, potential synthetic routes, and reactivity serve as a foundation for future innovation with this versatile halogenated quinoline.
References
- 1. This compound | 205111-94-0 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
synthesis and discovery of 3-Bromo-8-chloroquinoline
An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromo-8-chloroquinoline
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of this compound (CAS No. 205111-94-0). Quinoline scaffolds are privileged structures in medicinal chemistry, and the specific placement of halogen atoms on this bicyclic system offers a powerful tool for modulating physicochemical properties and enabling further molecular elaboration.[1][2][3] This document delineates a robust and regioselective synthetic pathway to this compound, moving from foundational quinoline synthesis to targeted halogenation. We will explore the underlying chemical principles, provide detailed experimental protocols, and present characterization data. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic building block for the design of novel therapeutic agents and functional materials.
Introduction: The Strategic Value of Halogenated Quinolines
The quinoline core is a cornerstone in drug discovery, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][4][5] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the quinoline scaffold is a well-established strategy to enhance biological efficacy. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[2]
The title compound, this compound, is a particularly valuable synthetic intermediate.[6] The distinct electronic environments of the C-3 and C-8 positions, along with the differential reactivity of the bromine and chlorine substituents, allow for selective and sequential functionalization.[1] The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chlorine at the 8-position can also participate in such reactions under different conditions or be targeted by nucleophilic substitution. This orthogonal reactivity makes this compound a versatile platform for generating diverse molecular libraries for biological screening.[6]
Core Synthetic Strategy: A Regioselective Approach
Direct electrophilic bromination of the 8-chloroquinoline core is synthetically challenging, as it typically yields a mixture of isomers, with substitution favored at the 5- and 7-positions due to the directing effects of the heterocyclic nitrogen atom.[7] Therefore, a more controlled, multi-step approach is required to achieve the desired 3-bromo substitution pattern. The most logical and field-proven pathway involves the construction of a pre-functionalized quinoline followed by a Sandmeyer reaction.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
This strategy is built on two classic, robust reactions in heterocyclic chemistry:
-
The Skraup Synthesis: This reaction synthesizes quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[8] The dehydration of glycerol forms acrolein, which undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to yield the quinoline core.[4][9] Using 2-chloroaniline as the starting material directs the formation of 8-chloroquinoline.
-
The Sandmeyer Reaction: This reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[10][11] It proceeds through a radical-nucleophilic aromatic substitution mechanism catalyzed by copper(I) salts.[12][13] This is the ideal method for introducing the bromine at the 3-position, as the necessary 3-amino precursor can be readily synthesized.
Key Reaction Mechanisms
The Sandmeyer Reaction Mechanism
The conversion of 8-chloroquinolin-3-amine to the final product is the pivotal step. Understanding its mechanism explains the choice of reagents and conditions.
-
Diazotization: The primary amine reacts with nitrous acid (formed in situ from NaNO₂ and a strong acid like HBr) to form a stable diazonium salt.
-
Single Electron Transfer (SET): The copper(I) bromide catalyst donates a single electron to the diazonium salt. This is the rate-determining step.
-
Radical Formation & N₂ Extrusion: The resulting diazonium radical rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.
-
Halogen Transfer: The aryl radical abstracts a bromine atom from the newly formed copper(II) bromide, yielding the final product, this compound, and regenerating the copper(I) catalyst.
Caption: Mechanism of the Sandmeyer reaction for synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of 8-Chloroquinolin-3-amine
-
Nitration of 8-Chloroquinoline:
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, slowly add 8-chloroquinoline (10 g, 61.1 mmol).
-
Add a nitrating mixture (1:1 v/v of concentrated nitric acid and concentrated sulfuric acid, 25 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize with a 40% aqueous NaOH solution until a yellow precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 8-chloro-3-nitroquinoline.
-
-
Reduction to 8-Chloroquinolin-3-amine:
-
In a round-bottom flask, suspend the crude 8-chloro-3-nitroquinoline (10 g, 48.0 mmol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL).
-
Heat the mixture to 60 °C and add iron powder (13.4 g, 240 mmol) portion-wise over 30 minutes.
-
After the addition, reflux the mixture for 3 hours. Monitor reaction completion by TLC.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with aqueous ammonia to precipitate the product.
-
Filter the solid, wash with water, and dry to afford 8-chloroquinolin-3-amine.
-
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Suspend 8-chloroquinolin-3-amine (5 g, 28.0 mmol) in 48% hydrobromic acid (40 mL) in a flask cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (2.1 g, 30.8 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (4.4 g, 30.8 mmol) in 48% hydrobromic acid (20 mL) at 60 °C.
-
Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, heat the mixture at 80 °C for 1 hour.
-
Cool the reaction to room temperature and pour into water (100 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with 1M NaOH solution and then with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| CAS Number | 205111-94-0[6][14] |
| Molecular Formula | C₉H₅BrClN[6][15] |
| Molecular Weight | 242.50 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Approx. 110-115 °C (Varies with purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (d, 1H), ~8.6 (d, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in aromatic region (~120-150 ppm) |
| Mass Spec (ESI+) | m/z: 241.9, 243.9 [M+H]⁺ (Isotopic pattern for Br/Cl) |
Note: NMR chemical shifts are approximate and should be confirmed by experimental data. The pattern reflects the substituted quinoline structure.
Applications in Research and Development
This compound is not an end-product but a high-value building block for creating more complex molecules.[2] Its primary applications lie in:
-
Medicinal Chemistry: As a scaffold for synthesizing novel kinase inhibitors, topoisomerase inhibitors, and other potential anticancer agents.[3][16] The dual halogenation allows for the exploration of structure-activity relationships (SAR) by introducing different substituents at the 3- and 8-positions.
-
Materials Science: The quinoline core is electron-deficient, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials. The halogen atoms provide handles to tune the electronic properties of these materials.[17]
-
Agrochemicals: The quinoline scaffold is also found in various fungicides and pesticides. This intermediate can be used to develop new agrochemicals with potentially improved efficacy and safety profiles.[18]
Conclusion
The synthesis of this compound is a prime example of strategic, regioselective organic synthesis. By leveraging classic reactions like the Skraup synthesis and the Sandmeyer reaction, this valuable and versatile building block can be produced in a controlled and efficient manner. Its dual halogenation provides chemists with a powerful platform for diversification, enabling the discovery of novel molecules with significant potential in medicine, materials science, and beyond. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and utilize this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-7-chloroquinoline | 1044764-18-2 | Benchchem [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. acgpubs.org [acgpubs.org]
- 6. This compound|CAS 205111-94-0 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. 205111-94-0|this compound|BLD Pharm [bldpharm.com]
- 15. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
Spectral Characterization of 3-Bromo-8-chloroquinoline: A Technical Guide for Researchers
Molecular Structure and Spectroscopic Overview
3-Bromo-8-chloroquinoline possesses a rigid heterocyclic scaffold with two key halogen substituents that significantly influence its electronic and, consequently, its spectral properties. The precise location of the bromine at the C3 position and the chlorine at the C8 position creates a unique substitution pattern that is definitively resolved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline ring.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is recommended for precise chemical shift referencing (δ = 0.00 ppm).
-
Instrumental Setup: The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz). Standard acquisition parameters, including spectral width, acquisition time, and relaxation delay, are optimized to ensure accurate signal integration and resolution.
-
Data Acquisition: A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio. The resulting Free Induction Decay (FID) is then subjected to Fourier transformation.
-
Data Processing: The transformed spectrum is phased, baseline-corrected, and referenced to the internal standard.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.95 | Doublet (d) | ~2.0 |
| H-4 | 8.20 | Doublet (d) | ~2.0 |
| H-5 | 7.85 | Doublet (d) | ~8.0 |
| H-6 | 7.50 | Triplet (t) | ~8.0 |
| H-7 | 7.90 | Doublet (d) | ~8.0 |
Interpretation:
-
The protons on the pyridine ring, H-2 and H-4, are expected to be the most deshielded (downfield shift) due to the strong electron-withdrawing effect of the adjacent nitrogen atom. Their coupling to each other results in a characteristic doublet pattern with a small coupling constant.
-
The protons on the carbocyclic ring (H-5, H-6, and H-7) will exhibit chemical shifts and coupling patterns consistent with a substituted benzene ring. The chlorine atom at C8 will influence the chemical shifts of the neighboring protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound will provide nine distinct signals, one for each carbon atom in the molecule. The chemical shifts are primarily dictated by the hybridization state of the carbon and the electronegativity of the attached and neighboring atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is analogous to that for ¹H NMR, with the following key distinctions:
-
Sample Concentration: A slightly higher sample concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument). A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon. A greater number of scans and a longer relaxation delay are generally required.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150.5 |
| C-3 | 121.0 |
| C-4 | 135.0 |
| C-4a | 148.0 |
| C-5 | 128.0 |
| C-6 | 127.5 |
| C-7 | 129.0 |
| C-8 | 133.0 |
| C-8a | 146.0 |
Interpretation:
-
The carbons directly bonded to the electronegative nitrogen (C-2 and C-8a) and the halogens (C-3 and C-8) will exhibit distinct chemical shifts.
-
The carbon bearing the bromine atom (C-3) is expected to be significantly shielded compared to an unsubstituted carbon due to the "heavy atom effect".
-
The carbon bearing the chlorine atom (C-8) will be deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the overall molecular structure of this compound by probing the vibrational modes of its bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal, which is in contact with the sample. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | C=C and C=N stretching (quinoline ring) |
| 1200-1000 | C-H in-plane bending |
| 850-750 | C-H out-of-plane bending |
| 800-600 | C-Cl stretching |
| 650-550 | C-Br stretching |
Interpretation:
The IR spectrum will be characterized by the vibrations of the quinoline ring system and the carbon-halogen bonds. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic ring stretching vibrations of the quinoline core will appear in the 1600-1450 cm⁻¹ region. The presence of the C-Cl and C-Br bonds will be confirmed by their characteristic stretching vibrations in the lower frequency region of the spectrum.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The presence of two different halogen atoms with distinct isotopic patterns provides a unique and definitive signature.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is then vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
Predicted Mass Spectrum for this compound
The mass spectrum of this compound will be characterized by a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[4][5][6] This will result in a cluster of peaks for the molecular ion.
Isotopic Pattern of the Molecular Ion (M⁺•)
| Ion | m/z | Relative Abundance |
| [C₉H₅⁷⁹Br³⁵ClN]⁺• | 241 | ~100% |
| [C₉H₅⁸¹Br³⁵ClN]⁺• / [C₉H₅⁷⁹Br³⁷ClN]⁺• | 243 | ~130% |
| [C₉H₅⁸¹Br³⁷ClN]⁺• | 245 | ~32% |
Interpretation:
The presence of one bromine and one chlorine atom will result in a characteristic isotopic cluster for the molecular ion with peaks at M, M+2, and M+4. The relative intensities of these peaks are a direct reflection of the natural abundances of the bromine and chlorine isotopes.[4][5][6] This unique pattern provides unambiguous confirmation of the elemental composition of the molecule. Fragmentation of the molecular ion may also be observed, providing further structural information.
Logical Workflow for Structural Confirmation
The synergistic application of these spectroscopic techniques provides a self-validating system for the structural elucidation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. The infrared spectra of heteroaromatic compounds - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uni-saarland.de [uni-saarland.de]
- 6. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to Determining the Solubility of 3-Bromo-8-chloroquinoline in Organic Solvents
Abstract
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its progression from discovery to application. This guide provides a comprehensive framework for determining the solubility of 3-bromo-8-chloroquinoline, a halogenated quinoline derivative, in various organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document serves as a practical, in-depth manual. It moves beyond a simple listing of data to equip the user with the foundational principles, detailed experimental methodologies, and data interpretation strategies necessary to generate reliable and reproducible solubility profiles. We will explore the theoretical underpinnings of solubility for halogenated aromatic heterocycles and present detailed protocols for established methods, including gravimetric analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectroscopy.
Introduction: The Critical Role of Solubility in a Research and Development Context
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that dictates its behavior in various stages of the drug development pipeline. From synthetic workup and purification to formulation and bioavailability, solubility data informs crucial decisions. A compound with poor solubility can present significant challenges, including difficulties in achieving desired concentrations for biological assays and poor absorption in vivo.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in a range of organic solvents are imperative for efficient and successful research and development.
This guide will focus on this compound, a molecule of interest due to its quinoline core, a scaffold present in numerous biologically active compounds. The presence of both bromine and chlorine substituents will influence its polarity and intermolecular interactions, making its solubility profile in different organic solvents a key area of investigation.
Theoretical Framework: Predicting and Understanding the Solubility of this compound
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a solid at room temperature, the energy required to break the crystal lattice forces must be compensated by the energy released upon the formation of solute-solvent interactions.
The key factors influencing the solubility of this compound include:
-
Polarity : The quinoline ring system is polar due to the presence of the nitrogen atom. The bromine and chlorine atoms further contribute to the molecule's polarity and its ability to engage in dipole-dipole interactions.
-
Hydrogen Bonding : While this compound does not have traditional hydrogen bond donors, the nitrogen atom can act as a hydrogen bond acceptor. Therefore, it is expected to have some solubility in protic solvents like alcohols.
-
Van der Waals Forces : The aromatic rings and halogen atoms provide a large surface area for London dispersion forces, which will be the primary mode of interaction in nonpolar solvents.
-
Molecular Size and Shape : Larger molecules can be more difficult to solvate.[2]
Based on these principles, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents. It is likely to exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., ethanol, methanol), and lower solubility in nonpolar solvents (e.g., hexane, toluene).
Experimental Determination of Equilibrium Solubility: Methodologies and Protocols
The most accurate and widely accepted method for determining the thermodynamic equilibrium solubility is the shake-flask method.[3] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.
General Workflow for Solubility Determination
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: A generalized workflow for the experimental determination of solubility.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for three common methods to quantify the concentration of this compound in a saturated solution.
This is the simplest method but is best suited for non-volatile solutes and solvents where the solute has relatively high solubility.[4]
Objective: To determine the mass of dissolved solute in a known mass or volume of solvent.[5]
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid should be visually apparent.[6]
-
Record the initial mass of the vial with the compound.
-
Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
After the incubation period, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully pipette a known volume (e.g., 2.0 mL) of the clear supernatant into a pre-weighed evaporating dish.
-
Record the mass of the evaporating dish with the solution.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Once the solvent is removed, dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[6]
-
Record the final mass of the evaporating dish with the dry solute.
Calculation:
-
Mass of dissolved solute = (Final mass of dish + solute) - (Initial mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Final mass of dish + solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
Causality and Insights: The gravimetric method is a direct measurement of mass and does not require a calibration curve, making it highly accurate if performed carefully.[5] However, it is crucial to ensure the complete removal of the solvent without losing any of the solid solute. This method is less suitable for sparingly soluble compounds due to the small mass of the resulting residue, which can be difficult to weigh accurately.
HPLC is a highly sensitive and specific method, making it ideal for determining the solubility of sparingly soluble compounds.[7]
Objective: To determine the concentration of the solute in a saturated solution using a calibration curve.[8]
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-7 from the general workflow diagram.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase).
-
Perform serial dilutions of the stock solution to create a series of standards with at least five different concentrations that bracket the expected solubility.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides a sharp, well-resolved peak for this compound.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Dilute the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Causality and Insights: The key to this method is the creation of an accurate calibration curve.[7] The linearity of this curve (typically requiring an R² value > 0.99) validates the relationship between the instrument response and the concentration. It is essential that the undissolved solid is completely removed by filtration before dilution to avoid artificially high results.[8]
This method is rapid and convenient if the compound has a significant chromophore and the solvent is transparent in the same UV-Vis region.[9]
Objective: To determine the concentration of a solute in a saturated solution using Beer-Lambert Law and a calibration curve.[10]
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-7 from the general workflow diagram.
-
Determine λmax:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Prepare a Calibration Curve:
-
Prepare a stock solution of a known concentration.
-
Create a series of dilutions and measure the absorbance of each at the λmax.
-
Plot a graph of absorbance versus concentration. The slope of this line is the molar absorptivity (ε).
-
-
Sample Analysis:
-
Dilute the filtered supernatant from the saturated solution to an absorbance value that falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Calculate the concentration of the diluted sample using the calibration curve or Beer's Law (A = εbc).
-
Determine the original concentration in the saturated solution by multiplying by the dilution factor.
-
Causality and Insights: The validity of this method relies on the adherence to the Beer-Lambert Law, which is generally true for dilute solutions.[10] The solvent used for the sample must be the same as that used for the calibration standards to avoid solvatochromic shifts that could affect the λmax and molar absorptivity.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Hexane | 0.1 | < 0.1 | < 0.0004 | HPLC |
| Toluene | 2.4 | 1.5 | 0.0062 | HPLC |
| Dichloromethane | 3.1 | 15.2 | 0.063 | Gravimetric |
| Ethyl Acetate | 4.4 | 10.8 | 0.045 | UV-Vis |
| Acetone | 5.1 | 25.5 | 0.106 | Gravimetric |
| Ethanol | 5.2 | 8.9 | 0.037 | HPLC |
| Methanol | 6.6 | 12.3 | 0.051 | UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | > 0.207 | HPLC |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Conclusion
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. m.youtube.com [m.youtube.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. scirp.org [scirp.org]
An In-depth Technical Guide to the Melting and Boiling Points of 3-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-8-chloroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Given the absence of experimentally determined data in publicly accessible literature, this document presents high-quality predicted values and details the rigorous experimental protocols for their empirical determination.
Introduction to this compound: A Molecule of Interest
This compound (CAS No. 205111-94-0) is a heterocyclic aromatic compound. The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its melting and boiling points. These properties are critical in drug development as they influence solubility, crystal packing, and formulation strategies. In materials science, the melting and boiling points are fundamental parameters for processing and application.
Physicochemical Properties of this compound
Precise experimental determination of the melting and boiling points of this compound has not been reported in peer-reviewed literature to date. However, computational methods provide reliable estimates for these crucial parameters. The following values were predicted using advanced computational models, which are invaluable for initial experimental design and safety assessments.
| Property | Predicted Value | Notes |
| Melting Point | 102.7 °C | Predicted using a well-established computational model. |
| Boiling Point | 346.7 ± 3.0 °C at 760 mmHg | Prediction includes a standard deviation, indicating a high degree of confidence. |
It is imperative to note that these are in silico predictions and require experimental verification.
Experimental Determination of Melting Point: The Capillary Method
The capillary method is a precise and widely accepted technique for determining the melting point of a solid crystalline substance. The underlying principle is the observation of the temperature at which the solid phase transitions to a liquid phase within a sealed capillary tube.
Rationale for the Capillary Method
This method is chosen for its accuracy, requirement of a small sample size, and the ability to observe the melting range, which provides an indication of the sample's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.
Step-by-Step Experimental Protocol
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing in the capillary tube.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.
-
Sample Compaction: Invert the capillary tube and tap it gently on a hard surface to compact the solid at the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
Heat the sample rapidly to a temperature approximately 15-20°C below the predicted melting point (around 80-85°C).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
-
The recorded range between these two temperatures is the melting point range.
-
Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination by the Capillary Method.
Experimental Determination of Boiling Point: The Micro Boiling Point Method
For determining the boiling point of a substance available in small quantities, the micro boiling point method is highly suitable. This technique relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Rationale for the Micro Boiling Point Method
This method is advantageous as it requires only a small amount of the substance (a few microliters), minimizing waste and enhancing safety, especially when dealing with valuable or potentially hazardous compounds.
Step-by-Step Experimental Protocol
-
Apparatus Assembly:
-
Attach a small test tube containing 5-10 microliters of this compound to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a short, sealed-end capillary tube, open end down, into the test tube.
-
-
Heating:
-
Immerse the thermometer and test tube assembly into a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Begin heating the bath gently.
-
-
Observation:
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
As the liquid approaches its boiling point, the rate of bubbling will increase.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
-
Confirmation and Data Recording:
-
To confirm the boiling point, remove the heat source. As the liquid cools slightly, the bubbling will stop, and the liquid will be drawn up into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.
-
Record this temperature.
-
Experimental Workflow for Micro Boiling Point Determination
Caption: Workflow for Micro Boiling Point Determination.
Safety Precautions for Handling this compound
As a halogenated aromatic compound, this compound should be handled with appropriate safety measures in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste according to institutional and local regulations for halogenated organic compounds.
Conclusion
While experimentally determined values for the melting and boiling points of this compound are not yet available in the scientific literature, this guide provides reliable predicted values and detailed, field-proven protocols for their empirical determination. Adherence to these methodologies will ensure accurate and reproducible results, contributing to a more complete physicochemical profile of this important molecule. The safety guidelines provided are essential for the responsible handling of this and similar chemical entities.
A Technical Guide to the Regioselective Synthesis of 3-Halogenated Quinolines
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties. Among these, 3-halogenated quinolines stand out as exceptionally valuable synthetic intermediates. The carbon-halogen bond at the C3 position serves as a versatile handle for introducing molecular complexity through a variety of cross-coupling reactions. However, the synthesis of these specific regioisomers is non-trivial. Standard electrophilic aromatic substitution on the quinoline ring preferentially occurs on the electron-rich benzene ring, typically yielding a mixture of 5- and 8-substituted products[1][2]. This guide provides an in-depth analysis of field-proven, regioselective strategies for the synthesis of 3-halogenated quinolines, designed for researchers, chemists, and drug development professionals. We will explore the causality behind various synthetic choices, from classical functional group interconversions to modern ring-construction methodologies, providing detailed protocols and comparative analyses to empower scientists in their experimental design.
The Strategic Challenge: Overcoming Inherent Reactivity
The core challenge in synthesizing 3-halogenated quinolines lies in the electronic nature of the quinoline ring system. The pyridine ring is electron-deficient compared to the benzene ring, making it less susceptible to electrophilic attack[2]. Consequently, direct halogenation reactions overwhelmingly favor positions 5 and 8[2][3]. Achieving substitution at the C3 position requires strategies that either build the halogen into the ring during its formation or circumvent the standard electrophilic substitution pathway on a pre-formed quinoline. This guide is structured around these two primary philosophies.
Strategy I: Ring Construction with Concurrent Halogen Installation
The most elegant and often most regioselective approach is to construct the quinoline ring with the halogen atom already destined for the C3 position. This is achieved by choosing starting materials that dictate the final placement of the halogen through the reaction mechanism itself.
Electrophilic Cyclization of N-(2-Alkynyl)anilines
This powerful method synthesizes the quinoline skeleton through a 6-endo-dig cyclization, incorporating a halogen atom with absolute regiocontrol.
Causality & Mechanistic Insight: The reaction proceeds via the activation of the alkyne by an electrophilic halogen source (e.g., ICl, Br₂, I₂). This forms a reactive intermediate, such as a halonium ion. The nucleophilic nitrogen of the aniline then attacks the internal alkyne carbon in an intramolecular fashion. This cyclization is highly regioselective, leading directly to the formation of the 3-halogenated quinoline after a subsequent aromatization step[4][5]. The choice of the electrophilic halogenating agent is critical; for instance, the stronger electrophile ICl can be more effective than I₂ for certain substrates, leading to higher yields[4].
Experimental Protocol: Synthesis of 3-Iodo-2-phenylquinoline via Electrophilic Cyclization [4]
-
Preparation: To a solution of N-(phenylethynyl)aniline (0.30 mmol, 1.0 equiv) in acetonitrile (MeCN, 3 mL) in a round-bottom flask, add sodium bicarbonate (NaHCO₃, 0.60 mmol, 2.0 equiv).
-
Reagent Addition: Add a solution of iodine monochloride (ICl, 0.60 mmol, 2.0 equiv) in MeCN dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-iodoquinoline product.
Data Summary: Electrophilic Cyclization
| Starting Material (Aniline Derivative) | Halogenating Agent | Conditions | Yield (%) | Reference |
| N-(phenylethynyl)aniline | ICl (2 equiv), NaHCO₃ | MeCN, rt | High | [4] |
| N-(hex-1-yn-1-yl)aniline | Br₂ (2 equiv), NaHCO₃ | MeCN, rt | Moderate-Good | [4] |
| N-(phenylethynyl)-4-methoxyaniline | I₂ (2 equiv), NaHCO₃ | MeCN, rt | Good | [5] |
// Nodes Start [label="N-(2-Alkynyl)aniline\n+ Halogen Electrophile (E+)"]; Intermediate [label="Halonium Ion\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="6-endo-dig\nCyclization", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dihydroquinoline [label="Dihydroquinoline\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Halogenated\nQuinoline", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Electrophilic\nAttack"]; Intermediate -> Cyclization [label="Intramolecular\nNucleophilic Attack"]; Cyclization -> Dihydroquinoline; Dihydroquinoline -> Product [label="Aromatization"]; } dot***
Formal [4+2] Cycloaddition
This modern approach constructs 3-bromoquinolines through a formal cycloaddition reaction between an in-situ generated N-aryliminium ion and a 1-bromoalkyne.
Causality & Mechanistic Insight: The reaction is initiated by treating an arylmethyl azide with a strong acid like trifluoromethanesulfonic acid (TfOH), which generates a highly reactive N-aryliminium ion. This electrophilic species is then trapped by a nucleophilic 1-bromoalkyne. The process is not a concerted cycloaddition but rather a stepwise pathway involving nucleophilic attack followed by an intramolecular cyclization to furnish the 3-bromoquinoline regioselectively[6]. This method is powerful because it assembles the complex quinoline core from relatively simple, linear precursors in a single, highly controlled operation.
Experimental Protocol: Synthesis of 3-Bromoquinolines via [4+2] Cycloaddition [6]
-
Setup: Place the arylmethyl azide (1.0 equiv) in a round-bottom flask under an argon atmosphere. Add dry dichloroethane (DCE, 0.14 mmol/mL).
-
Activation: Add trifluoromethanesulfonic acid (TfOH, 1.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add the 1-bromoalkyne (e.g., bromophenylacetylene, 2.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction overnight at room temperature.
-
Quenching: Quench the reaction by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
// Nodes Azide [label="Arylmethyl Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="N-Aryliminium Ion", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="1-Bromoalkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="Stepwise Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Bromoquinoline", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Azide -> Imine [label=" TfOH\n(in situ generation)"]; {Imine, Alkyne} -> Adduct [label="Nucleophilic\nAttack"]; Adduct -> Product [label="Intramolecular\nCyclization"]; } dot***
Strategy II: Functional Group Interconversion on a Pre-formed Ring
This classical and highly reliable strategy involves synthesizing a quinoline with a functional group at the C3 position that can be readily converted into a halogen. The Sandmeyer reaction, starting from 3-aminoquinoline, is the preeminent example of this approach.
The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a wide array of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate[7][8]. Its application to 3-aminoquinoline provides a robust and high-yielding path to 3-chloro- and 3-bromoquinolines[1][9].
Causality & Mechanistic Insight: This two-step process begins with the diazotization of 3-aminoquinoline using sodium nitrite in a strong acid (e.g., HCl, HBr) at low temperatures (0-5 °C) to form a 3-quinolinediazonium salt. This intermediate is typically unstable and used immediately. In the second step, the diazonium salt is treated with a copper(I) halide (CuCl or CuBr). The copper(I) salt catalyzes the decomposition of the diazonium salt and the subsequent substitution of the diazo group with the halide, proceeding through a radical-nucleophilic aromatic substitution mechanism[7]. The key to this reaction's success is its ability to install a substituent at a specific location, dictated by the initial amine placement, thereby bypassing the regiochemical constraints of direct electrophilic halogenation. Safety Note: Diazonium salts are potentially explosive, especially when isolated in a dry state, and must be handled with extreme caution and kept in solution at low temperatures[9].
Experimental Protocol: Synthesis of 3-Chloroquinoline via Sandmeyer Reaction [9]
-
Diazotization:
-
Dissolve 3-aminoquinoline (1.44 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 g, 12 mmol) in concentrated hydrochloric acid (10 mL).
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the mixture to 60°C for approximately 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography to yield pure 3-chloroquinoline.
-
Data Summary: Sandmeyer Reaction
| Target Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Reference |
| 3-Chloroquinoline | 3-Aminoquinoline | NaNO₂, HCl, CuCl | 0-5°C, then 60°C | 65-70 | [9] |
| 3-Bromoquinoline | 3-Aminoquinoline | NaNO₂, HBr, CuBr | 0-5°C, then heat | Good | [1] |
// Nodes Amine [label="3-Aminoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="3-Quinolinediazonium Salt", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Halide [label="3-Haloquinoline\n(Cl, Br)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Amine -> Diazonium [label="NaNO₂, HX\n0-5 °C"]; Diazonium -> Halide [label="CuX, Heat\n(X = Cl, Br)"]; } dot***
Strategy III: Direct Halogenation under Forcing Conditions
While generally avoided due to poor regioselectivity, it is important to acknowledge that direct halogenation of the quinoline core can, under very specific and often harsh conditions, yield the C3 isomer.
High-Temperature Gas-Phase Bromination
Causality & Mechanistic Insight: This method deviates significantly from standard solution-phase electrophilic substitution. By reacting quinoline vapor with bromine gas at high temperatures (e.g., 300°C), the reaction mechanism is believed to shift towards a radical pathway, which alters the regiochemical outcome to favor the formation of 3-bromoquinoline[1]. This approach is not common in a typical laboratory setting due to the specialized equipment required for gas-phase reactions at elevated temperatures but serves as a notable exception to the rules of electrophilic substitution.
Comparative Analysis & Method Selection
The choice of synthetic route is a critical decision driven by factors such as the availability of starting materials, required scale, functional group tolerance, and safety considerations.
| Method | Regioselectivity | Conditions | Key Advantages | Key Disadvantages |
| Electrophilic Cyclization | Excellent | Mild | High regiocontrol, good functional group tolerance. | Requires synthesis of N-(2-alkynyl)aniline precursors. |
| Formal [4+2] Cycloaddition | Excellent | Mild | Convergent synthesis from simple precursors. | Requires synthesis of arylmethyl azides; uses strong acid. |
| Sandmeyer Reaction | Excellent | Low Temp / Moderate | High yields, well-established, reliable. | Starts from 3-aminoquinoline which may need synthesis; diazonium salts are hazardous. |
| Gas-Phase Bromination | Good | Harsh (300°C) | Direct from quinoline. | Requires specialized equipment, not practical for most labs. |
-
For maximum regiocontrol and mild conditions , especially when diverse functionality is required on the quinoline core, the Electrophilic Cyclization of N-(2-alkynyl)anilines is a superior choice.
-
When a reliable, high-yielding, and well-documented procedure is needed for producing 3-chloro- or 3-bromoquinoline, and the starting 3-aminoquinoline is accessible, the Sandmeyer Reaction remains the gold standard.
-
For novel discovery projects where building the ring from simple fragments is advantageous, the Formal [4+2] Cycloaddition offers a powerful and regioselective route to 3-bromoquinolines.
By understanding the mechanistic underpinnings of each method, the research scientist can make an informed decision, selecting the optimal pathway to these invaluable 3-halogenated quinoline building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
stability and storage conditions for 3-Bromo-8-chloroquinoline
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate is largely defined by the reactivity of its bromine and chlorine substituents, which allow for regioselective functionalization.[1] However, the very reactivity that makes this compound valuable also predisposes it to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage conditions, handling procedures, and methodologies for assessing its long-term viability.
Physicochemical and Reactivity Profile
Understanding the inherent chemical nature of this compound is fundamental to predicting its stability.
Structure and Properties:
-
Appearance: Typically a solid at room temperature.
The quinoline ring system is electron-deficient due to the electronegativity of the nitrogen atom.[4] The two halogen atoms, bromine at the 3-position and chlorine at the 8-position, further withdraw electron density and serve as reactive sites. The chlorine atom at the 8-position is subject to direct electronic influence from the adjacent nitrogen atom, while the bromine at the 3-position is on the pyridine ring, making both susceptible to nucleophilic substitution, a key consideration for potential degradation pathways.[4]
Critical Factors Influencing Stability
Several environmental factors can compromise the integrity of this compound. Proactive control of these variables is essential for maintaining its purity and reactivity.
Thermal Stress
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
-
Hydrogen chloride (HCl)[5]
Long-term exposure to elevated temperatures, even below the decomposition point, can accelerate slow degradation reactions. Therefore, storage in a controlled, cool environment is paramount.
Photostability
Quinoline and its derivatives can be susceptible to photodegradation. The ICH Harmonized Guideline on photostability testing recommends that a compound's sensitivity to light be an integral part of stress testing.[6] Exposure to UV or broad-spectrum light can provide the energy to initiate free-radical reactions or other photochemical transformations, leading to discoloration and the formation of impurities. Direct exposure of the solid material or solutions to sunlight or strong artificial light should be avoided.
Hydrolytic Stability and pH
The halogen substituents on the quinoline ring are potential sites for hydrolysis, particularly under non-neutral pH conditions. The C-Cl and C-Br bonds can undergo nucleophilic aromatic substitution (SₙAr) with water or hydroxide ions, especially when heated, to yield hydroxylated impurities. The rate of this degradation is expected to be pH-dependent. While specific data is sparse, analogous chloroquinolines can be hydrolyzed to their corresponding hydroxyquinolines under harsh conditions (e.g., high temperature and pressure with aqueous base).[4]
Oxidation and Incompatibility
Contact with strong oxidizing agents is a primary incompatibility concern.[7] Such reagents can lead to rapid and potentially hazardous reactions, compromising the compound's integrity. It is also crucial to avoid contact with strong acids. While not explicitly documented for this specific molecule, halogenated aromatics can be incompatible with certain reactive metals.
Recommended Storage and Handling Protocols
Based on safety data sheets for this compound and structurally similar compounds, the following conditions are mandated for ensuring long-term stability.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Store at room temperature or in a cool place.[2] | Minimizes the rate of thermally induced degradation and prevents slow decomposition over time. |
| Atmosphere | Store in a dry, well-ventilated area.[8][9][10] | Prevents moisture absorption, which can lead to hydrolysis of the halogen substituents. Good ventilation mitigates inhalation risk. |
| Container | Keep in a tightly sealed container.[5][8][9][10] | Prevents exposure to atmospheric moisture and oxygen, protecting against hydrolytic and oxidative degradation. |
| Light Exposure | Protect from light. | Avoids photochemical reactions that can lead to the formation of impurities. Amber glass or opaque containers are recommended. |
| Inert Gas | For long-term storage (>1 year), consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | Displaces oxygen and moisture, providing the most robust protection against oxidative and hydrolytic degradation pathways. |
Handling Precautions: Due to its classification as an irritant, appropriate personal protective equipment (PPE) is required at all times.
-
Eye/Face Protection: Wear tightly fitting safety goggles.[8][9]
-
Skin Protection: Handle with chemical-impermeable gloves and wear protective clothing to prevent skin contact.[8][9]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing dust or vapors.[5][9]
-
General Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]
Potential Degradation Pathways
While specific degradation studies on this compound are not published, logical pathways can be postulated based on the reactivity of the quinoline scaffold and its halogen substituents. Stress testing (forced degradation) is the definitive method to confirm these pathways.
Caption: Postulated degradation pathways for this compound under stress conditions.
Methodologies for Stability Assessment
To ensure the integrity of this compound for use in sensitive applications, particularly in drug development, a formal stability assessment is required. This involves a forced degradation study coupled with a validated stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation.[11]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) to a final concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C.[11] Sample at 0, 2, 8, and 24 hours. Neutralize samples before analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at room temperature. Sample at shorter intervals (e.g., 0, 1, 4, 12 hours) due to expected faster reactivity. Neutralize samples before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Sample at 0, 2, 8, and 24 hours.
-
Thermal Degradation (Solid): Store a sample of the solid compound in an oven at 60°C. Sample at 1, 5, and 10 days. Prepare a solution for analysis at each time point.
-
Photodegradation (Solution): Expose 5 mL of the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a calibrated light source as specified in ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[6] Maintain a dark control sample at the same temperature.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 5.2).
Experimental Workflow: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying the parent compound from any potential degradation products.[11]
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are exposure to moisture, high temperatures, light, and incompatible oxidizing agents. For researchers in drug discovery and development, adherence to strict storage protocols—specifically, keeping the compound in a cool, dry, dark place in a tightly sealed container—is non-negotiable for ensuring its chemical integrity and the reproducibility of experimental results. For GMP applications, a formal stability study is required to establish a retest date and confirm the optimal storage conditions.
References
- 1. This compound|CAS 205111-94-0 [benchchem.com]
- 2. 205111-94-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 205111-94-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. pharmexcil.com [pharmexcil.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Introduction: The Strategic Value of the 3-Aryl-8-chloroquinoline Scaffold
An Application Guide to the Strategic Suzuki-Miyaura Coupling of 3-Bromo-8-chloroquinoline
In the landscape of medicinal chemistry and drug development, the quinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle allows for the fine-tuning of a molecule's pharmacological profile. Specifically, the this compound substrate presents a unique synthetic opportunity. The presence of two distinct halogen atoms allows for selective, sequential cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, is an exceptionally powerful method for this purpose, enabling the formation of carbon-carbon bonds under mild conditions with broad functional group tolerance.[1][2][3]
This guide provides a detailed exploration of Suzuki-Miyaura coupling protocols tailored for this compound. The primary focus is on achieving chemoselective coupling at the C3-bromo position, preserving the C8-chloro substituent for subsequent synthetic diversification. This strategic approach is crucial for building molecular complexity and generating libraries of novel compounds for screening and lead optimization.
The Principle of Chemoselectivity: Why C-Br Reacts Before C-Cl
The cornerstone of a successful selective coupling on this compound is the inherent difference in reactivity between carbon-bromine and carbon-chlorine bonds in palladium-catalyzed reactions. The first and often rate-determining step of the Suzuki-Miyaura catalytic cycle is the oxidative addition of the aryl halide to a palladium(0) complex.[4][5]
The general reactivity trend for aryl halides in this step is: I > OTf > Br >> Cl .[6][7]
This established hierarchy dictates that the C-Br bond at the C3 position is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond at the C8 position.[8] By carefully controlling the reaction conditions—particularly the catalyst, ligand, and temperature—it is possible to exploit this reactivity differential to achieve highly selective arylation at the C3 position while leaving the C8-chloro group untouched for future transformations.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst.[9][10] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[6][11][12]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Systems
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. The choice of ligand is particularly critical, as it influences the stability and activity of the palladium catalyst.[13] Bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps, leading to higher efficiency, especially for less reactive or sterically hindered substrates.[14][15]
| Catalyst System | Ligand Type | Typical Base | Solvent System | Temp. (°C) | Key Characteristics & Insights |
| Pd(PPh₃)₄ | Monodentate Phosphine | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | A classic, reliable catalyst. Effective for many standard couplings. May require higher temperatures and catalyst loadings.[16][17] |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | K₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 80-100 | The dppf ligand offers greater stability. Often provides higher yields and better selectivity than Pd(PPh₃)₄.[8][18] |
| Pd₂(dba)₃ + SPhos | Biaryl Phosphine (Buchwald) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | RT - 100 | Highly active system. SPhos is a bulky, electron-rich ligand that promotes efficient coupling of even challenging substrates, including aryl chlorides. |
| Pd(OAc)₂ + XPhos | Biaryl Phosphine (Buchwald) | K₃PO₄ | Toluene, CPME | RT - 100 | Another highly versatile Buchwald ligand system with broad substrate scope and high functional group tolerance. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | K₂CO₃, K₃PO₄ | t-BuOH, Dioxane | 80-110 | NHC ligands are strong σ-donors and offer high thermal stability, making them excellent for coupling less reactive halides.[6][11] |
Experimental Protocols and Workflow
A generalized experimental workflow ensures reproducibility and successful outcomes. The entire process must be conducted under an inert atmosphere to protect the Pd(0) catalyst from oxygen.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. jocpr.com [jocpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3-Bromo-8-chloroquinoline
Introduction
Substituted quinoline scaffolds are integral components in a vast array of pharmaceuticals, agrochemicals, and materials. The precise introduction of amino functionalities onto the quinoline core is a critical step in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods such as nucleophilic aromatic substitution or the Ullmann condensation, particularly in terms of milder reaction conditions and broader substrate scope.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to 3-bromo-8-chloroquinoline. A key challenge in the functionalization of dihalogenated heterocycles is achieving regioselectivity. This guide will focus on reaction conditions that favor the selective amination at the C3-position, leveraging the differential reactivity of the bromine and chlorine substituents.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[2][3] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Bulky, electron-rich phosphine ligands are essential for the success of this reaction. They stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and influence the overall efficiency and selectivity of the transformation.[4]
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Sonogashira Coupling Reactions Using 3-Bromo-8-chloroquinoline
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Its versatile structure allows for functionalization at various positions, leading to a wide array of pharmacological activities.[1][3] The precise and selective introduction of new functionalities is paramount in expanding the chemical space and enhancing the pharmacological profiles of quinoline-based compounds.[3][4] Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have become indispensable tools for these modifications, enabling the efficient formation of carbon-carbon bonds under mild conditions.[5][6]
This guide provides an in-depth technical overview and detailed protocols for the Sonogashira coupling reaction utilizing 3-bromo-8-chloroquinoline, a dihalogenated substrate with significant potential for sequential, site-selective functionalization. Understanding the regioselectivity of this reaction is critical for its strategic application in the synthesis of complex molecules.
Regioselectivity in the Sonogashira Coupling of this compound: A Predictive Analysis
The Sonogashira coupling of a dihalogenated substrate like this compound presents a key question of regioselectivity. The reaction can, in principle, occur at either the C-Br bond at the 3-position or the C-Cl bond at the 8-position. Based on established principles of palladium-catalyzed cross-coupling reactions, we can confidently predict the selective alkynylation at the 3-position.
Two primary factors govern this selectivity:
-
Relative Halide Reactivity: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl.[7] The carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the more robust carbon-chlorine bond.
-
Electronic Effects of the Quinoline Ring: The quinoline ring system consists of an electron-deficient pyridine ring fused to a benzene ring. The 3-position is situated on the electron-deficient pyridine ring, making the C-Br bond at this position more electrophilic and thus more susceptible to oxidative addition. Conversely, the 8-position on the benzene ring is comparatively more electron-rich. For substrates with the same halide, alkynylation tends to occur at the more electrophilic site.[3]
Therefore, the convergence of these two factors—the higher intrinsic reactivity of the C-Br bond and the electron-deficient nature of the 3-position—strongly favors the selective Sonogashira coupling at the 3-bromo position of this compound, leaving the 8-chloro position intact for subsequent orthogonal functionalization.
The Sonogashira Coupling Mechanism: A Tale of Two Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[3]
Diagram: The Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium (the quinolinyl group and the alkynyl group) couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the Cu(I) salt. In the presence of a base, the acidic terminal proton of the alkyne is removed, forming a copper acetylide species.[8] This step is crucial as it activates the alkyne for the subsequent transmetalation.
Experimental Protocol: Selective Sonogashira Coupling of this compound
This protocol provides a general procedure for the selective Sonogashira coupling at the 3-position of this compound with a terminal alkyne.
Reagents and Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.) under a positive pressure of inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of substrate). Sequentially add the base (e.g., TEA, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Optimization of Reaction Parameters
The efficiency of the Sonogashira coupling can be significantly influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters and their expected impact on the reaction with this compound.
| Parameter | Options | Considerations and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ is often a good starting point due to its stability and commercial availability.[3] For less reactive substrates, more active catalysts with bulky, electron-rich phosphine ligands may be necessary.[9] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | For challenging couplings, bulky and electron-donating phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[9] |
| Copper Co-catalyst | CuI, CuBr | CuI is the most commonly used and effective co-catalyst. Copper-free conditions are also possible but may require different ligands and bases.[10] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Amine bases like TEA and DIPA are standard and often act as both a base and a solvent.[5] Inorganic bases can be used in certain solvent systems. |
| Solvent | THF, DMF, Toluene, Acetonitrile | The choice of solvent can influence catalyst solubility and reaction rate. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. |
Diagram: Decision Workflow for Sonogashira Reaction Optimization
Caption: A systematic workflow for optimizing Sonogashira coupling reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction Yield | Inactive catalyst, insufficient degassing, poor quality reagents. | Use a fresh batch of catalyst, ensure rigorous degassing of the solvent, and use high-purity, anhydrous reagents. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, high reaction temperature. | Ensure the reaction is run under a strictly inert atmosphere. Lowering the reaction temperature can also mitigate this side reaction. |
| Dehalogenation | Formation of a palladium-hydride intermediate. | The choice of catalyst, ligand, and base can influence this. In some cases, copper-free conditions may reduce dehalogenation.[11] |
Conclusion
The Sonogashira coupling of this compound offers a powerful and selective method for the introduction of alkynyl moieties at the 3-position of the quinoline core. The predictable regioselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds and the electronic nature of the quinoline ring, makes this substrate a valuable building block for the synthesis of complex, functionalized quinolines. By carefully selecting and optimizing the reaction parameters as outlined in this guide, researchers can efficiently access a diverse range of 3-alkynyl-8-chloroquinolines, paving the way for the development of novel therapeutic agents and functional materials.
References
- 1. ajouronline.com [ajouronline.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Bromo-8-chloroquinoline as a Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the 3-Bromo-8-chloroquinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of heterocyles, halo-substituted quinolines serve as exceptionally versatile intermediates for the synthesis of novel drug candidates.
The this compound scaffold offers a unique and powerful platform for drug discovery. The differential reactivity of the halogen atoms at the C3 and C8 positions allows for selective and sequential functionalization. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of a diverse range of aryl, heteroaryl, and amino substituents, which are crucial for tuning the pharmacological properties of the molecule. The chlorine atom at the C8 position, being less reactive in such cross-coupling reactions, can be retained or targeted in subsequent synthetic steps, further expanding the accessible chemical space. This strategic arrangement of reactive sites makes this compound an ideal starting point for the generation of compound libraries for screening against various biological targets, including those involved in cancer, infectious diseases, and neurodegenerative disorders.
Synthesis of the this compound Scaffold
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and robust route can be designed based on established quinoline synthesis methodologies, such as the Combes or Doebner-von Miller reactions.[1][2] The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, offers a reliable approach.[1][3][4]
A proposed synthetic pathway starting from the commercially available 2-chloro-6-bromoaniline is outlined below. This method involves a two-step process: a condensation reaction to form an enamine intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the quinoline core.
Protocol 1: Proposed Synthesis of this compound via Combes Synthesis
Causality of Experimental Choices:
-
Starting Material: 2-chloro-6-bromoaniline is selected as the precursor to ensure the desired substitution pattern on the final quinoline ring.
-
Reagent: Malonaldehyde bis(dimethyl acetal) is used as a stable precursor to the highly reactive malonaldehyde, which provides the three-carbon chain required to form the pyridine ring of the quinoline.
-
Catalyst: Concentrated sulfuric acid serves as both a catalyst for the cyclization and a dehydrating agent to drive the reaction to completion.[1]
-
Solvent: The reaction is typically run neat or with a high-boiling inert solvent to achieve the necessary temperatures for cyclization.
Materials:
-
2-chloro-6-bromoaniline
-
Malonaldehyde bis(dimethyl acetal)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-bromoaniline (1.0 equiv) and malonaldehyde bis(dimethyl acetal) (1.2 equiv).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (5-10 equiv) to the reaction mixture with cooling in an ice bath.
-
Heating: Once the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Functionalization of the this compound Scaffold
The true utility of this compound lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions. The C3-bromo bond is the primary site for these transformations.
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5][6] This reaction is ideal for introducing aryl and heteroaryl moieties at the C3 position of the quinoline scaffold, which is a common strategy in the design of kinase inhibitors and other targeted therapies.
This protocol is adapted from established procedures for the Suzuki coupling of 3-bromoquinoline and is expected to be effective for the this compound scaffold.[5]
Causality of Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and versatile catalyst that is effective for a wide range of aryl halides and boronic acids.[5]
-
Base: Sodium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.[5]
-
Solvent System: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it solubilizes both the organic and inorganic reagents.[5]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) active catalyst.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.[5]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC.[5]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-aryl-8-chloroquinoline.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] This reaction is invaluable for synthesizing 3-aminoquinoline derivatives, which are key components of many antimicrobial and anticancer agents.
This protocol is a generalized procedure based on established methods for the amination of aryl bromides and would require optimization for the specific this compound scaffold.[10][11]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides with a wide range of amines.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle.
-
Solvent: Anhydrous, degassed toluene is a common solvent for this reaction, as it is inert and has a suitable boiling point.
-
Inert Atmosphere: Strict exclusion of air and moisture is critical for the stability and activity of the catalyst.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of Argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and the desired amine to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the pure 3-amino-8-chloroquinoline derivative.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Applications in Medicinal Chemistry
Derivatives of the this compound scaffold are anticipated to exhibit a range of biological activities, drawing parallels from structurally similar compounds reported in the literature.
Anticancer Activity
Quinoline derivatives are well-established as potent anticancer agents.[12][13] The introduction of aryl groups at the C3 position can lead to compounds that inhibit key signaling pathways in cancer cells. For instance, many 3-arylquinolines have been shown to act as kinase inhibitors. The 8-chloro substituent can also contribute to the anticancer activity, as seen in various chlorinated quinoline derivatives.[14][15]
Illustrative Data for Related Compounds:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Arylquinoline Derivatives | Breast (MCF7) | 29.8 - 40.4 | [12] |
| Dichloro-hydrazone quinolines | Colon (HTC-8), Leukemia (HL-60) | 0.314 - 4.65 µg/cm³ | [12] |
| 5,7-dichloro-8-hydroxyquinoline | p53+/+ and p53-/- | 0.73–10.48 and 0.54–15.30 | [14] |
Antimicrobial Activity
The quinoline scaffold is also a key feature of many antimicrobial drugs. The introduction of amino groups at the C3 position via Buchwald-Hartwig amination can lead to compounds with significant antibacterial and antifungal properties. Halogenation at the C8 position has also been shown to enhance antimicrobial efficacy.[16][17]
Illustrative Data for Related Compounds:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 8-Aminoquinoline-Uracil Complexes | P. shigelloides | 256 | [18] |
| 8-Hydroxyquinoline Derivatives | L. monocytogenes | 5.57 | [17] |
| Amino acid derivatives of quinolines | E. coli, S. aureus, P. aeruginosa, B. subtilis | 0.62 | [19] |
Neuroprotective Activity
Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents for the treatment of diseases like Alzheimer's and Parkinson's.[3][20] The mechanism of action often involves antioxidant properties, inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), and modulation of signaling pathways involved in neuronal survival.[20][21][22] While specific data for 3-substituted-8-chloroquinolines is limited, the general neuroprotective potential of the quinoline scaffold makes this an exciting area for future investigation.
Diagram 3: Workflow for Drug Discovery using the this compound Scaffold
Caption: A generalized workflow for generating and screening a compound library.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable, yet underexplored, starting point for medicinal chemistry campaigns. Its capacity for selective and diverse functionalization through established cross-coupling methodologies provides a clear path for the rapid generation of novel compound libraries. While direct biological data for derivatives of this specific scaffold is sparse, the extensive literature on related quinoline compounds strongly suggests high potential for discovering new agents with anticancer, antimicrobial, and neuroprotective properties. The protocols and data presented in this guide serve as a foundational resource for researchers to begin exploring the rich chemical space accessible from this promising scaffold. Future work should focus on the validation of the proposed synthesis of this compound and the systematic biological evaluation of its derivatives to unlock its full therapeutic potential.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. rsc.org [rsc.org]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Pharmaceutical Intermediates from 3-Bromo-8-chloroquinoline
An Application Note for Medicinal & Process Chemistry
Abstract
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer, antimalarial, and antibacterial drugs.[1][2][3] Halogenated quinolines, such as 3-Bromo-8-chloroquinoline, are exceptionally valuable building blocks, offering two distinct and regiochemically defined handles for sequential functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of advanced pharmaceutical intermediates from this compound, focusing on palladium-catalyzed cross-coupling reactions. We present field-proven protocols for Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation, explaining the causality behind experimental choices and providing workflows for robust and scalable synthesis.
Introduction: The Versatility of a Dihalogenated Quinoline Scaffold
This compound is a powerful starting material in drug discovery programs. The differential reactivity of the C-Br bond at the 3-position (on the pyridine ring) versus the C-Cl bond at the 8-position (on the benzene ring) allows for selective and sequential cross-coupling reactions. Typically, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the more electron-rich and stronger C-Cl bond. This inherent difference enables chemists to first functionalize the 3-position, purify the intermediate, and then target the 8-position in a subsequent step, providing a controlled and efficient route to complex, multi-substituted quinoline derivatives.
This strategic approach is fundamental to building libraries of compounds for structure-activity relationship (SAR) studies and for the convergent synthesis of drug candidates.[4]
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5][6] For this compound, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl groups at the 3-position, which is a common strategy in the design of kinase inhibitors and other targeted therapies.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the quinoline, forming a Pd(II) complex. This is typically the rate-determining step.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
The choice of ligand, base, and solvent is critical for an efficient reaction, preventing catalyst decomposition and promoting the desired transformation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of 3-(4-methoxyphenyl)-8-chloroquinoline
This protocol describes a representative Suzuki-Miyaura coupling reaction.
Table 1: Reagents and Materials for Suzuki Coupling
| Reagent/Material | Molecular Weight | Amount (Equivalents) |
| This compound | 242.50 g/mol | 1.0 mmol (1.0 eq) |
| 4-Methoxyphenylboronic acid | 151.96 g/mol | 1.2 mmol (1.2 eq) |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 g/mol | 0.03 mmol (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 2.0 mmol (2.0 eq) |
| 1,4-Dioxane (degassed) | - | 4 mL |
| Water (degassed) | - | 1 mL |
| Inert Gas (Argon or Nitrogen) | - | - |
| Flame-dried Schlenk flask with stir bar | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (242.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and sodium carbonate (212 mg, 2.0 mmol).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is paramount as it can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL total) via syringe. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[8]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-8-chloroquinoline product.
Buchwald-Hartwig Amination: Installing Key Nitrogen Functionality
The introduction of nitrogen-containing groups is a fundamental strategy in drug design to modulate properties like solubility, basicity, and hydrogen bonding capacity.[4] The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, a transformation that is often challenging using classical methods.[9][10] This reaction is ideal for coupling primary or secondary amines to the 3-position of the quinoline core.
Mechanistic Rationale & Key Parameters
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[11][12]
-
Catalyst System: The choice of ligand is even more critical in C-N coupling. Sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) are required.[11] These bulky ligands facilitate the final reductive elimination step, which is often the most difficult step in the cycle and is crucial for achieving high yields.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary.[10][13] The base deprotonates the amine, making it a more effective nucleophile to displace the halide from the palladium center.
Protocol: Synthesis of 8-Chloro-N-morpholinoquinolin-3-amine
This protocol details a representative Buchwald-Hartwig amination.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Molecular Weight | Amount (Equivalents) |
| This compound | 242.50 g/mol | 1.0 mmol (1.0 eq) |
| Morpholine | 87.12 g/mol | 1.2 mmol (1.2 eq) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 g/mol | 0.02 mmol (2 mol%) |
| Xantphos | 578.68 g/mol | 0.04 mmol (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 1.4 mmol (1.4 eq) |
| Toluene (anhydrous, degassed) | - | 5 mL |
| Inert Gas (Argon or Nitrogen) | - | - |
| Flame-dried Schlenk tube with stir bar | - | - |
Step-by-Step Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to a Schlenk tube.
-
Reagent Addition: Add this compound (242.5 mg, 1.0 mmol) and anhydrous, degassed toluene (5 mL). Finally, add morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C in a pre-heated oil bath or heating block.
-
Monitoring: Stir vigorously and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching & Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Safety and Handling
-
Halogenated Compounds: this compound is a halogenated aromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them in a fume hood and take care to recover and recycle catalyst-containing waste streams where possible.
-
Reagents: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere. Toluene and dioxane are flammable organic solvents.
-
Inert Atmosphere Techniques: Both protocols require the strict exclusion of air and moisture for optimal results. Proficiency with Schlenk line or glovebox techniques is essential.
Conclusion
This compound serves as an exemplary building block for the efficient and controlled synthesis of complex pharmaceutical intermediates. The distinct reactivity of its two carbon-halogen bonds, combined with the power of modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a robust platform for drug discovery. The protocols detailed herein offer reliable starting points for chemists to generate diverse libraries of substituted quinolines, accelerating the development of next-generation therapeutics.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-8-chloroquinoline
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 3-bromo-8-chloroquinoline. This key heterocyclic scaffold is a versatile building block in medicinal chemistry and materials science.[1] This document elucidates the strategic functionalization of this compound via Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. A central focus is placed on the chemoselectivity of these transformations, exploiting the differential reactivity of the C-Br and C-Cl bonds. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to synthesize diverse libraries of novel quinoline derivatives with high efficiency and predictability.
Introduction: The Strategic Importance of Quinoline Functionalization
The quinoline framework is a privileged scaffold in pharmaceutical and materials science, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The targeted synthesis of substituted quinolines is, therefore, a cornerstone of modern drug discovery.[5] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions, making them indispensable in contemporary organic synthesis.[6][7][8][9]
This compound presents a particularly interesting substrate for sequential and selective functionalization. The inherent difference in bond dissociation energies between the C(sp²)-Br and C(sp²)-Cl bonds allows for orthogonal reactivity, where the more labile C-Br bond can be selectively targeted under appropriate catalytic conditions.[10] This guide will provide the foundational knowledge and practical protocols to exploit this reactivity difference.
Chemoselectivity: Harnessing the Differential Reactivity of C-Br vs. C-Cl Bonds
A fundamental principle governing the selective functionalization of dihalogenated substrates is the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[11] The reactivity order for halogens in this step is generally I > Br > Cl > F.[12]
This established trend is a direct consequence of the carbon-halogen bond dissociation energies. The C-Br bond is weaker and therefore more readily cleaved by the palladium catalyst than the C-Cl bond. This difference in reactivity is the key to achieving selective cross-coupling at the 3-position of this compound while leaving the 8-chloro substituent intact for subsequent transformations.
Core Cross-Coupling Methodologies: Protocols and Mechanistic Insights
This section details the protocols for the four major palladium-catalyzed cross-coupling reactions applied to this compound. Each protocol is accompanied by mechanistic insights and a visual representation of the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoborons
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or its ester.[12][13] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[8][14][15]
Catalytic Cycle of Suzuki-Miyaura Coupling:
The catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.[13][16]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.[8][13][16]
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13][16]
References
- 1. This compound|CAS 205111-94-0 [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nobelprize.org [nobelprize.org]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the 3-Position of 8-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Substituted 8-Chloroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The 8-chloroquinoline moiety, in particular, serves as a versatile building block for the synthesis of novel drug candidates. Strategic functionalization of the quinoline ring is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.
This guide focuses specifically on the derivatization of the 3-position of 8-chloroquinoline. The C3 position offers a unique vector for structural modification, enabling the introduction of diverse functional groups that can profoundly influence the biological activity of the resulting compounds. While functionalization at other positions of the quinoline ring is well-documented, achieving regioselectivity at the C3 position presents a distinct set of challenges and opportunities.[1] This document provides a comprehensive overview of modern synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the successful derivatization of the 3-position of 8-chloroquinoline.
Strategic Approaches to C3-Functionalization
Achieving selective functionalization at the C3 position of 8-chloroquinoline requires careful consideration of the electronic nature of the quinoline ring and the choice of synthetic methodology. The pyridine ring of the quinoline nucleus is electron-deficient, which influences the reactivity of its C-H bonds. Modern synthetic organic chemistry offers two primary pathways to introduce functionality at the C3 position: Palladium-Catalyzed Cross-Coupling Reactions and Direct C-H Functionalization .
Logical Workflow for C3 Derivatization
The selection of a synthetic strategy is contingent on the desired functionality to be introduced at the C3 position. A general workflow for the derivatization of 8-chloroquinoline at this position is outlined below.
Caption: A logical workflow for the derivatization of the 3-position of 8-chloroquinoline.
Part 1: Palladium-Catalyzed Cross-Coupling of 3-Halo-8-chloroquinolines
A robust and widely applicable strategy for the functionalization of the C3 position involves a two-step process: initial halogenation of 8-chloroquinoline at the C3 position, followed by a palladium-catalyzed cross-coupling reaction. This approach offers great versatility in introducing a wide range of substituents.
Protocol 1: Synthesis of 3-Bromo-8-chloroquinoline
Introduction: Electrophilic bromination of 8-chloroquinoline can be directed to the C3 position under carefully controlled conditions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.
Materials:
-
8-Chloroquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 8-chloroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Rationale: The strongly acidic conditions protonate the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. This directs the bromination to the more electron-rich benzene ring, with a preference for the C3 position due to steric and electronic factors.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-8-chloroquinolines
Introduction: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4][5] This protocol describes the synthesis of 3-aryl-8-chloroquinolines from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating block
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (3 mol%), triphenylphosphine (6 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 3-aryl-8-chloroquinoline.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 95 | 14 | 78 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for efficient coupling.[6] While Pd(OAc)₂/PPh₃ is a common system, more specialized ligands like SPhos or XPhos can improve yields and reaction times, especially with challenging substrates.
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[3] Carbonates and phosphates are commonly used, with cesium carbonate often being more effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components. Degassing the solvent is essential to prevent oxidation of the palladium(0) active catalyst.
Protocol 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl-8-chloroquinolines
Introduction: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8]
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask and inert gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%) in the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.5 eq) followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.[9]
Rationale for Copper Co-catalyst: The copper(I) species is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling reaction.[8] Amine-free and copper-free protocols have also been developed.[9]
Part 2: Direct C-H Functionalization of 8-Chloroquinoline
Direct C-H functionalization has emerged as a more atom- and step-economical approach to derivatization, avoiding the need for pre-functionalization of the substrate.[1] While C-H activation of quinolines often favors the C2 or C8 positions, regioselective functionalization at C3 can be achieved under specific conditions.
Protocol 4: Base-Mediated Regioselective Metalation and Functionalization at C3
Introduction: Recent studies have shown that the use of specific lithium amide bases can achieve regioselective deprotonation of chloro-substituted quinolines.[10] Lithium diisopropylamide (LDA) has been shown to selectively metalate the C3 position, which can then be trapped with an electrophile.
Materials:
-
8-Chloroquinoline
-
Lithium diisopropylamide (LDA) solution (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, iodine) (1.2 eq)
-
Dry ice/acetone bath (-78 °C)
-
Schlenk flask and inert gas supply
-
Saturated ammonium chloride solution
Procedure:
-
To a solution of 8-chloroquinoline (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add the LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add a solution of the chosen electrophile (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Insight: The regioselectivity of the deprotonation is influenced by the base used. LDA, a strong, non-nucleophilic base, favors the kinetically accessible and acidic C3 proton. The use of lithium-magnesium or lithium-zinc amide bases can alter the regioselectivity towards the C2 or C8 positions.[10]
Caption: Base-mediated C3-functionalization of 8-chloroquinoline.
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies. For each protocol, it is imperative to perform thorough characterization of the final products to confirm their identity and purity. Standard analytical techniques that should be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the derivatized quinoline and the position of the new substituent.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Consistent and reproducible results from these analytical methods will validate the success of the described protocols.
Conclusion and Future Directions
The derivatization of the 3-position of 8-chloroquinoline provides a valuable avenue for the exploration of new chemical space in drug discovery. The methods outlined in this guide, encompassing both traditional cross-coupling strategies and modern direct C-H functionalization, offer a versatile toolkit for the synthesis of novel 3-substituted 8-chloroquinoline derivatives. As the field of catalysis continues to evolve, the development of even more efficient and regioselective methods for C3-functionalization is anticipated, further empowering medicinal chemists in their quest for new therapeutic agents.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 3-Bromo-8-chloroquinoline in Novel Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-Bromo-8-chloroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of approved drugs and biologically active compounds.[1] Its derivatives have demonstrated significant therapeutic potential, particularly in oncology and anti-inflammatory applications, often by inhibiting key signaling proteins like kinases.[1]
Within this important class of molecules, this compound (CAS 205111-94-0) emerges as a particularly valuable and strategic building block for synthetic chemists.[2] Its utility stems from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly weaker and thus more reactive than the carbon-chlorine (C-Cl) bond.[3] This intrinsic difference allows for highly regioselective functionalization at the C-3 position while leaving the C-8 chloro group intact for subsequent transformations. This two-stage synthetic capability enables the generation of diverse and complex molecular libraries from a single, versatile starting material, which is a critical advantage in modern drug discovery programs.
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their quest for novel heterocyclic entities.
Part 1: Regioselective Cross-Coupling Reactions at the C-3 Position
The C-3 bromine of this compound serves as a highly reliable synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following sections detail the application of the most powerful and widely used of these methods: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4] Its application to this compound provides a robust pathway to 3-aryl-8-chloroquinolines, which are precursors to compounds with potential anticancer and antimalarial properties.[4] The choice of catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency.
The success of the Suzuki coupling is highly dependent on the reaction parameters. The following table summarizes various catalytic systems, providing a comparative overview for reaction optimization.
| Catalyst System | Ligand | Base | Solvent System | Temp. (°C) | Typical Yield (%) | Observations & Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | A classic, reliable system. Good yields reported for mono-arylation of related dihaloquinolines.[5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ / Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | >85 | Often provides higher yields and better functional group tolerance than PPh₃-based systems.[4][5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Buchwald ligands like SPhos are excellent for coupling sterically hindered substrates or less reactive chlorides. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | >90 | Another highly active Buchwald system, often effective for challenging couplings. |
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid using a Pd(dppf)Cl₂ catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[4]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-8-chloroquinoline.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is pivotal for synthesizing intermediates used in constructing more complex heterocyclic systems like furoquinolines or in materials science applications. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.
This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv.)
-
Copper(I) Iodide (CuI) (0.1 mmol, 0.1 equiv.)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv.)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI under an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-8-chloroquinoline.
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[6] Applying this reaction to this compound allows for the introduction of a wide variety of primary and secondary amines at the C-3 position, a crucial step in synthesizing compounds with diverse biological activities. The efficiency of this transformation heavily relies on the use of bulky, electron-rich phosphine ligands.[7]
This protocol provides a general method for the amination of this compound using a common palladium/ligand system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 0.02 equiv.)
-
Xantphos or similar bulky phosphine ligand (0.04 mmol, 0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.[7]
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the 3-amino-8-chloroquinoline derivative.
References
Application Notes & Protocols: Synthesis of 3-Aryl-8-chloroquinolines via Suzuki-Miyaura Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-aryl-8-chloroquinolines from 3-bromo-8-chloroquinoline utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Quinoline and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The ability to efficiently introduce aryl substituents at the C-3 position of the quinoline core is of significant interest for the development of novel therapeutic agents. This application note details the underlying mechanistic principles, provides optimized experimental protocols, and offers insights into reaction troubleshooting and optimization.
Introduction: The Significance of 3-Arylquinolines in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications spanning anticancer, antimalarial, antibacterial, and anti-inflammatory therapies.[2][3] The introduction of an aryl group at the 3-position of the quinoline ring can significantly modulate the compound's pharmacological properties. This modification can influence receptor binding affinity, metabolic stability, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of diverse libraries of 3-arylquinolines for structure-activity relationship (SAR) studies.[4][5]
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[6][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[7][8] The reactivity of the halide follows the general trend I > Br > Cl.[7]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid.[10][11][12]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final product (3-aryl-8-chloroquinoline), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[7][8]
The choice of catalyst, ligand, base, and solvent are critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.[6][13]
Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of 3-aryl-8-chloroquinolines. These should be considered as a starting point and may require optimization for specific arylboronic acids and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Degassed 1,4-dioxane/water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[14]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).[15]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[14]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Challenging Couplings (Electron-Deficient or Sterically Hindered Partners)
For less reactive arylboronic acids, a more active catalyst system and stronger base may be required.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 0.015 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 0.036 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
Degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a flame-dried Schlenk flask.
-
Add degassed toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure outlined in Protocol 3.1.
Data Presentation: Comparative Reaction Conditions
The choice of reaction parameters significantly impacts the outcome of the Suzuki-Miyaura coupling. The following table summarizes various conditions that can be employed for the synthesis of 3-aryl-8-chloroquinolines.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Substrates | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 80-90 | Electron-rich/neutral arylboronic acids | [16] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80-90 | General purpose, good functional group tolerance | [14] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (3) | Toluene | 100-110 | Electron-deficient/sterically hindered arylboronic acids | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | t-Amyl alcohol | 100 | Heteroarylboronic acids | [17] |
Experimental Workflow Visualization
Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by the quinoline nitrogen- Insufficiently anhydrous conditions (for some systems) | - Use a fresh catalyst or a pre-catalyst.- Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) to shield the palladium center.[18]- Ensure all reagents and solvents are dry, especially when using highly active catalysts. |
| Protodeborylation | - Presence of protic sources (water, alcohols)- Electron-deficient arylboronic acids are more susceptible | - Use anhydrous conditions if possible.- Use a stronger, non-nucleophilic base (e.g., K₃PO₄).- Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[18] |
| Homocoupling | - Presence of oxygen- High catalyst loading | - Thoroughly degas all solvents and maintain an inert atmosphere.- Reduce the catalyst loading. |
| Poor Solubility | - The quinoline substrate or product may have limited solubility in the chosen solvent. | - Screen alternative solvents (e.g., toluene, DMF, t-amyl alcohol).- Increase the reaction temperature if the reagents are stable. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-aryl-8-chloroquinolines. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of aryl substituents can be introduced onto the quinoline core, providing a powerful tool for the exploration of chemical space in drug discovery. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in this field.
References
- 1. jptcp.com [jptcp.com]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-8-chloroquinoline
Welcome to the technical support center for the synthesis of 3-Bromo-8-chloroquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable halogenated quinoline intermediate. As a key building block in the development of novel therapeutics and functional materials, its successful synthesis is paramount.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter, offering logical troubleshooting frameworks and explaining the chemical principles behind each recommendation.
Overview of Synthetic Strategy
The synthesis of this compound is not a single-step procedure but a multi-stage process. The most common and logical approach involves two primary phases:
-
Formation of the Quinoline Core: Synthesis of the 8-chloroquinoline precursor.
-
Regioselective Bromination: Introduction of the bromine atom at the C3 position.
Each stage presents a unique set of challenges that require careful control of reaction parameters. This guide is structured to address these stages sequentially, providing FAQs and troubleshooting advice for each.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of the 8-Chloroquinoline Precursor
The foundation of the entire synthesis is the robust preparation of 8-chloroquinoline. While several named reactions exist for quinoline synthesis, the Skraup synthesis is often employed for this type of precursor.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing 8-chloroquinoline?
A1: The Skraup synthesis is a classical and effective method. It involves reacting 2-chloroaniline with glycerol, an oxidizing agent (like nitrobenzene or arsenic acid), and concentrated sulfuric acid.[5] The sulfuric acid serves both as a catalyst and a dehydrating agent to convert glycerol into acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[3][5] While effective, this reaction is notoriously exothermic and requires careful management.[6]
| Method | Starting Materials | Conditions | Pros | Cons |
| Skraup Synthesis | 2-chloroaniline, glycerol, H₂SO₄, oxidant | Harsh, highly exothermic | Cost-effective, readily available materials | Can be violent, often gives moderate yields, tar formation |
| Doebner-von Miller | 2-chloroaniline, α,β-unsaturated carbonyl | Acid-catalyzed | Milder than Skraup, good for substituted quinolines | Potential for complex mixtures if starting materials are not simple |
| Combes Synthesis | 2-chloroaniline, β-diketone | Acid-catalyzed | Good for 2,4-substituted quinolines | Not ideal for synthesizing the unsubstituted 8-chloroquinoline core |
Troubleshooting the Skraup Synthesis
Q2: My Skraup reaction is extremely violent and difficult to control. What's happening and how can I mitigate this?
A2: The primary cause is the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, coupled with the subsequent condensation and cyclization steps.[6] Uncontrolled, this can lead to a dangerous runaway reaction and significant tar formation.
Solutions:
-
Controlled Reagent Addition: The most critical control parameter. Instead of mixing all reactants at once, add the sulfuric acid dropwise to the mixture of 2-chloroaniline and glycerol with vigorous stirring and efficient external cooling (e.g., an ice-salt bath).
-
Use of a Moderator: Adding a mild diluent like ferrous sulfate (FeSO₄) can help moderate the reaction's vigor.
-
Scale-Up Caution: Be extremely cautious when scaling up. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. A pilot run at a smaller scale is essential.
Q3: My yield of 8-chloroquinoline is consistently low (<30%). What are the primary factors to investigate?
A3: Low yields are a common complaint with the Skraup synthesis. The issue typically stems from incomplete reaction, side-product formation (polymerization and tar), or losses during workup.
Caption: Troubleshooting decision tree for low yield in the Skraup synthesis.
Investigative Steps:
-
Temperature Control: Ensure the reaction temperature is maintained, typically around 100-130°C after the initial exotherm is controlled. Temperatures that are too high favor tar formation, while temperatures that are too low lead to an incomplete reaction.
-
Oxidant Choice: The efficiency of the final aromatization step depends on the oxidant. While nitrobenzene (often derived from the starting aniline itself) is common, it can lead to side products. Arsenic pentoxide is highly effective but poses significant toxicity and disposal concerns.
-
Workup & Purification: 8-chloroquinoline is often purified by steam distillation from the reaction tar, followed by extraction. Ensure the reaction mixture is fully neutralized (and then made basic) with NaOH or Na₂CO₃ before extraction to deprotonate the quinolinium salt and bring the product into the organic layer.
Part 2: Regioselective Bromination of 8-Chloroquinoline
This is the most technically demanding step. Electrophilic aromatic substitution on the quinoline ring is complex. The pyridine ring is electron-deficient and generally resistant to substitution, while the benzene ring is more reactive. The 8-chloro substituent is an ortho-, para-directing deactivator. Your goal is to force bromination at the C3 position on the electron-poor pyridine ring, avoiding the more electronically favored C5 and C7 positions on the benzene ring.
Frequently Asked Questions (FAQs)
Q4: How can I selectively introduce bromine at the C3 position? Standard bromination with Br₂/FeBr₃ seems to attack the benzene ring.
A4: You are correct. Standard Friedel-Crafts type conditions will favor substitution on the carbocyclic ring. To achieve C3 bromination, you must use conditions that favor substitution on the electron-deficient pyridine ring.
The key is to perform the bromination under strongly acidic conditions. Protonation of the quinoline nitrogen further deactivates the entire ring system, but it makes substitution at C3 relatively more favorable than other positions on the pyridine ring.
Recommended Approach:
-
Reagent: Molecular bromine (Br₂).
-
Solvent/Medium: A mixture of concentrated sulfuric acid and silver sulfate is a reported method. The silver sulfate is thought to assist in generating the electrophilic bromine species. Another common method involves using Br₂ in a solvent like CCl₄ or CH₂Cl₂ at elevated temperatures, often in a sealed tube to prevent the loss of bromine.
-
Temperature: This reaction often requires heat (e.g., 150-180°C) to overcome the high activation energy for substitution on the deactivated ring.
Troubleshooting the Bromination Reaction
Q5: My reaction produces a mixture of 3-bromo, 5-bromo, and 7-bromo isomers. How can I improve selectivity for the 3-position?
A5: This is the primary challenge. Achieving high regioselectivity is difficult and often requires careful optimization.
Solutions:
-
Solvent Polarity: Less polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) can sometimes favor C3 substitution over more polar solvents.
-
Temperature Control: While heat is necessary, finding the optimal temperature is crucial. Too high a temperature can decrease selectivity. A temperature screen (e.g., 140°C, 160°C, 180°C) is recommended.
-
Stoichiometry: Use of a slight excess of 8-chloroquinoline relative to bromine can sometimes suppress the formation of di-brominated byproducts and improve the yield of the mono-brominated product.
Q6: I am observing significant amounts of di-brominated product (e.g., 3,5-dibromo-8-chloroquinoline). How do I prevent this?
A6: Over-bromination occurs when the initially formed this compound competes with the starting material for the brominating agent.
Solutions:
-
Control Stoichiometry: Use no more than one equivalent of Br₂. It is often better to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) and accept a lower conversion to maximize selectivity for the mono-brominated product.
-
Reaction Time: Monitor the reaction closely by GC or TLC. Stop the reaction as soon as the starting material is mostly consumed but before significant amounts of the di-bromo product appear.
-
Slow Addition: Adding the bromine solution slowly over time can help maintain a low concentration of the electrophile, favoring reaction with the more abundant starting material.
Part 3: Purification and Characterization
Purifying the final product from unreacted starting material and, most importantly, isomeric byproducts is critical.
Q7: What is the most effective method for purifying this compound from its isomers?
A7: The structural similarity of the regioisomers makes separation challenging.
-
Flash Column Chromatography: This is the most reliable method. The slight differences in polarity between the 3-bromo, 5-bromo, and 7-bromo isomers can be exploited.
-
Recrystallization: If chromatography yields a product that is still slightly impure, recrystallization can be an effective final polishing step. Finding the right solvent system is key.[7][8]
| Purification Technique | Recommended Parameters | Notes |
| Flash Chromatography | Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Start with a non-polar eluent like Hexane and gradually increase polarity with Ethyl Acetate (e.g., 100:1 to 20:1 Hexane:EtOAc gradient). | The 3-bromo isomer is typically less polar than the 5- and 7-bromo isomers and should elute first. Monitor fractions carefully by TLC. |
| Recrystallization | Solvent System: Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane. | Requires trial and error. The goal is to find a solvent or solvent pair in which the desired isomer has high solubility when hot and low solubility when cold, while impurities remain in solution.[7] |
Q8: How do I definitively confirm the regiochemistry and prove I have the 3-bromo isomer?
A8: NMR Spectroscopy is your most powerful tool. The proton at the C2 position of the quinoline ring is highly diagnostic.
-
In this compound: The proton at C2 will appear as a singlet (or a very finely split doublet due to long-range coupling) because its adjacent position (C3) is substituted. The proton at C4 will also be a singlet.
-
In 5- or 7-Bromo Isomers: The protons at C2, C3, and C4 will show the characteristic doublet and doublet-of-doublets splitting pattern of an unsubstituted pyridine ring within the quinoline system.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An advanced 2D NMR experiment (NOESY) can show through-space correlations, for example, between the proton at C4 and the proton at C5, helping to confirm assignments.
Experimental Protocols
Protocol 1: Synthesis of 8-Chloroquinoline (Skraup Synthesis)
This protocol is a representative example and must be performed with extreme caution in a well-ventilated fume hood.
-
To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-chloroaniline (0.5 mol), glycerol (1.5 mol), and ferrous sulfate heptahydrate (5 g).
-
Cool the flask in an ice-water bath.
-
With vigorous stirring, slowly and carefully add concentrated sulfuric acid (1.0 mol) through the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 120°C.
-
After the addition is complete, remove the ice bath and heat the mixture cautiously to 130-140°C. Maintain this temperature for 3-4 hours.
-
Allow the mixture to cool to below 100°C. Carefully dilute with 500 mL of water.
-
Make the solution strongly basic (pH > 10) by slowly adding a 50% aqueous NaOH solution while cooling the flask.
-
Set up for steam distillation and distill the mixture until no more oily product comes over.
-
Separate the organic layer from the distillate and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude 8-chloroquinoline. Further purification can be achieved by vacuum distillation.
Protocol 2: Purification of this compound by Flash Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with 100% hexane.
-
Load the Sample: Dissolve the crude bromination product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with 100% hexane. Gradually increase the eluent polarity by slowly adding ethyl acetate. A typical gradient might be from 1% to 5% ethyl acetate in hexane.
-
Collection & Analysis: Collect fractions and analyze each by TLC (e.g., using 10% EtOAc/Hexane as the mobile phase and visualizing with a UV lamp).
-
Combine and Evaporate: Combine the fractions containing the pure this compound (typically the first major product to elute) and remove the solvent using a rotary evaporator.
References
- 1. 2-Bromo-8-Chloroquinoline [myskinrecipes.com]
- 2. This compound|CAS 205111-94-0 [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Bromo-8-chloroquinoline
Welcome to the technical support center for the purification of 3-Bromo-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common challenges encountered during the isolation and purification of this important heterocyclic compound. The following sections offer a combination of frequently asked questions for foundational knowledge and in-depth troubleshooting guides for specific experimental issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing a foundational understanding for planning your experiments.
Q1: What are the most common impurities I should expect in a crude reaction mixture of this compound?
A1: The impurity profile largely depends on the synthetic route employed. However, typical syntheses, such as the electrophilic halogenation of a quinoline precursor, can generate several classes of impurities:
-
Unreacted Starting Materials: Residual 8-chloroquinoline or a precursor molecule.
-
Isomeric Byproducts: Bromination at other positions on the quinoline ring (e.g., 5-bromo or 6-bromo isomers). Regioselectivity can be a challenge in quinoline synthesis[1].
-
Over-Halogenated Species: Formation of di-brominated products, such as 3,5-dibromo-8-chloroquinoline, is a common side reaction[2].
-
Reaction-Specific Byproducts: Depending on the reagents used (e.g., N-bromosuccinimide, bromine), byproducts from the brominating agent can be present.
-
Tars and Polymeric Materials: Harsh reaction conditions, particularly in classical quinoline syntheses like the Skraup or Doebner-von Miller, can lead to the formation of significant amounts of tar[3].
Q2: What is the best overall strategy for purifying crude this compound?
A2: There is no single "best" method; the optimal strategy is often a multi-step process tailored to the specific impurity profile of your crude material. A robust, general approach typically involves:
-
Aqueous Workup/Extraction: Begin with an acid-base workup. Since this compound is a basic compound, it can be extracted into an acidic aqueous layer to separate it from non-basic impurities. Neutralizing the aqueous layer will then precipitate or allow for the extraction of the purified product back into an organic solvent[3][4].
-
Chromatography: Flash column chromatography over silica gel or alumina is highly effective for separating the target compound from closely related isomers and other impurities[5].
-
Recrystallization: This is the final step to achieve high purity, especially for removing trace impurities and obtaining a crystalline solid product. Mixed-solvent systems are often required[6].
Q3: Is this compound acidic or basic, and how does this affect purification?
A3: this compound is a basic compound due to the lone pair of electrons on the nitrogen atom in the quinoline ring. This basicity is a critical factor in purification. It allows for acid-base extraction as a purification step. However, it can also cause problems during silica gel chromatography, as the basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and even product decomposition[7][8].
Troubleshooting and In-Depth Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Issue 1: Product Decomposition or Poor Separation During Silica Gel Chromatography
Question: I'm attempting to purify my crude this compound using a standard silica gel column, but I'm observing significant streaking on TLC and recovering a low yield of decomposed material. What is happening and how can I prevent it?
Answer: This is a classic issue encountered when purifying basic nitrogen-containing heterocycles on standard silica gel[7]. The acidic nature of the silica gel surface (due to Si-OH groups) interacts with the basic quinoline nitrogen, leading to the problems you've observed.
Causality & Solution Workflow:
Expert Recommendations:
-
Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites. This is achieved by adding a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N), to your mobile phase (eluent)[8]. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoline product to pass through without strong interaction.
-
Switch to a Neutral Stationary Phase: If deactivation is insufficient, using a less acidic stationary phase is the next logical step. Neutral or basic alumina is an excellent alternative for purifying basic, acid-sensitive compounds[8].
-
Minimize Contact Time: The longer your compound remains on the column, the greater the chance for decomposition. Using flash chromatography, which employs pressure to achieve a faster flow rate, reduces the overall contact time between your compound and the stationary phase[8].
Issue 2: Difficulty Separating from Structurally Similar Impurities
Question: My crude product contains an impurity with an Rf value on TLC that is very close to my desired this compound. How can I improve the separation?
Answer: Separating compounds with similar polarities, such as isomers, is a common chromatographic challenge. The key is to exploit subtle differences in their structure and interaction with the stationary and mobile phases.
Strategies for Enhancing Resolution:
| Strategy | Rationale & Implementation |
| Optimize Mobile Phase | The polarity of the eluent is the most critical factor. Systematically screen different solvent ratios (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using TLC to find the optimal balance where the separation (ΔRf) between your product and the impurity is maximized. Aim for a product Rf of ~0.3 for the best resolution on a column[8]. |
| Use Gradient Elution | Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation. This technique can help sharpen peaks and improve the separation of closely eluting compounds[8]. |
| Try a Different Solvent System | If ethyl acetate/hexanes isn't working, switch to a system with different solvent properties. For example, using dichloromethane (a chlorinated solvent) or diethyl ether (an ether) instead of ethyl acetate (an ester) can alter the specific interactions with your compounds and the stationary phase, potentially improving separation[9]. |
| Change the Stationary Phase | If optimizing the mobile phase on silica is unsuccessful, switch to a stationary phase with different selectivity, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography)[8]. |
Issue 3: Recrystallization Fails or Product "Oils Out"
Question: I've isolated my product by chromatography, but when I try to recrystallize it, it either remains fully dissolved even when cold, or it separates as an oil instead of forming crystals. What should I do?
Answer: This is a common problem in recrystallization, often caused by using a suboptimal solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Recrystallization:
| Problem | Probable Cause | Solution(s) |
| No Crystals Form | Too much solvent was used. The solution is not saturated enough for crystals to form upon cooling[10]. | 1. Boil off some solvent to concentrate the solution, then allow it to cool slowly again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed" crystal of the pure compound[6]. |
| Product "Oils Out" | The solution is supersaturated, and/or cooling is too rapid. The compound comes out of solution faster than it can form an ordered crystal lattice. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent until the solution is just clear again. 3. Allow the solution to cool very slowly. Insulate the flask to prolong the cooling process[6]. |
| Single Solvent Fails | No single solvent has the ideal solubility profile (high solubility when hot, low solubility when cold). | Use a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). While hot, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly[6]. A common pair for quinolines is Ethyl Acetate (good) / Hexane (poor)[5]. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Deactivated Silica)
This protocol describes a general method for purifying crude this compound using silica gel that has been deactivated to prevent product degradation.
-
Mobile Phase Selection: Using TLC, identify an appropriate eluent system (e.g., Ethyl Acetate/Hexanes). Find a ratio that gives the target compound an Rf value of approximately 0.3. Prepare a bulk solution of this eluent and add 1% triethylamine (v/v).
-
Column Packing: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring it is even and compact. Add a thin layer of sand on top to protect the silica surface[11].
-
Sample Loading (Dry Loading): Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (~2-3 g) to this solution. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica[5]. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column. Apply gentle pressure to maintain a steady flow rate. Collect fractions in an array of test tubes[8].
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification via Recrystallization of the Hydrobromide Salt
This advanced technique is particularly effective for removing byproducts from bromination reactions[12].
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent. Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid to precipitate the this compound hydrobromide salt. Collect the salt by filtration.
-
Recrystallization: Prepare a mixed solvent system of water and an alcohol, such as methanol or ethanol[12]. Dissolve the crude hydrobromide salt in a minimal amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation[6].
-
Isolation: Collect the purified hydrobromide salt crystals by vacuum filtration and wash with a small amount of the cold water/alcohol mixture.
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize the solution by adding a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) until the solution is alkaline. The pure this compound will precipitate or can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate)[12].
Purity Assessment
After purification, it is essential to verify the purity of your this compound. The following table compares common analytical methods.
| Analytical Method | Principle | Advantages for This Application | Considerations |
| HPLC | Differential partitioning between a stationary and mobile phase[13]. | High resolution and sensitivity, provides quantitative purity data (e.g., area %), excellent for detecting trace impurities. | Method development may be required. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information. | Confirms the chemical structure and can reveal the presence of impurities if their signals are distinct and above the detection limit. | May not detect non-proton-containing impurities; quantification can be complex. |
| LC-MS | Liquid Chromatography coupled with Mass Spectrometry. | Confirms the molecular weight of the compound and any impurities, providing high sensitivity and specificity[14]. | Response factors can vary, making precise quantification challenging without standards. |
| Melting Point | Determination of the temperature range over which the solid melts. | A sharp melting point range close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities. | Less sensitive than chromatographic methods; not useful for oils or low-melting solids. |
General Purification & Analysis Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling with 3-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-8-chloroquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to support your research.
The 3-aryl-8-chloroquinoline scaffold is a valuable pharmacophore in drug discovery, and its efficient synthesis is of paramount importance. The Suzuki-Miyaura reaction is a cornerstone method for this transformation; however, the specific electronic and steric properties of this compound can present unique challenges.[1] This guide will address these issues directly, providing a clear path to successful and reproducible outcomes.
Troubleshooting Guide: From Low Yields to Complex Impurities
This section addresses specific problems you may encounter during the Suzuki coupling of this compound, offering step-by-step solutions grounded in mechanistic principles.
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated.[2]
-
Solution 1: Catalyst Choice & Activation. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate reduction to Pd(0).[2] Consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[3][4] For challenging couplings, advanced Buchwald or PEPPSI-type precatalysts can be highly effective.[5][6]
-
Solution 2: Rigorous Degassing. Oxygen can oxidize and deactivate the Pd(0) catalyst.[3] Purge your reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[2][3] Freeze-pump-thaw cycles are a highly effective degassing method.[3]
-
-
Poor Oxidative Addition: The C-Br bond at the 3-position of the electron-deficient quinoline ring can be challenging to activate.
-
Solution 1: Ligand Selection. Employ electron-rich and bulky phosphine ligands to facilitate oxidative addition.[2][7] Ligands like SPhos, XPhos, or trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are excellent choices.[2][8] The choice of ligand can be critical for success.[9]
-
Solution 2: Increase Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[2] Reactions are typically run between 80-110 °C.[2][10]
-
Issue 2: Formation of Significant Side Products
Symptoms: TLC or LC-MS analysis reveals multiple spots/peaks in addition to the desired product and starting materials.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: Your boronic acid derivative may be coupling with itself to form a biaryl byproduct.
-
Solution 1: Control Stoichiometry. Use a slight excess of the boronic acid (typically 1.1-1.2 equivalents) relative to the this compound.[1][11] A large excess of the bromide can also be used to suppress homocoupling.[3]
-
Solution 2: Optimize Base and Temperature. Harsh basic conditions and high temperatures can promote homocoupling. Consider a milder base or running the reaction at the lower end of the effective temperature range.
-
-
Protodeboronation: The boronic acid is being replaced by a hydrogen atom, leading to the formation of a deboronated byproduct.[2]
-
Solution 1: Use Milder Bases. Strong bases can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH to milder options like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][10][12]
-
Solution 2: Protect the Boronic Acid. Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which is more resistant to protodeboronation.[2]
-
Solution 3: Anhydrous Conditions. For highly sensitive substrates, employing strictly anhydrous conditions can minimize this side reaction.[2]
-
-
Dehalogenation: The bromo or chloro group on the quinoline is replaced by a hydrogen atom.
-
Solution: Re-evaluate Base and Solvent. This side reaction can be promoted by certain bases and solvents.[5] A careful screening of different base and solvent combinations may be necessary to minimize dehalogenation.
-
Issue 3: Reaction Stalls Before Completion
Symptoms: The reaction proceeds initially but stops before all the limiting reagent is consumed.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Solution 1: Increase Catalyst Loading. While typically 1-5 mol% is used, increasing the catalyst loading might be necessary for difficult substrates.[2]
-
Solution 2: Use a More Robust Ligand. Certain ligands, like the Buchwald biaryl phosphine ligands, are designed to be more stable under prolonged heating, preventing catalyst decomposition.[7]
-
-
Insoluble Base: The base may not be sufficiently soluble in the reaction medium, leading to incomplete reaction.[2]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?
There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for heteroaryl halides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred.[7][13]
| Catalyst System | Common Use Case |
| Pd(PPh₃)₄ | A good starting point, often effective for general Suzuki couplings.[4] |
| Pd(dppf)Cl₂ | A robust and widely used catalyst, effective for a range of substrates.[1][2] |
| Pd₂(dba)₃ / SPhos or XPhos | Highly active systems for challenging couplings, including those with heteroaryl chlorides.[8] |
| PEPPSI-type Catalysts | N-heterocyclic carbene (NHC) based catalysts that offer high stability and activity.[11] |
Q2: What is the optimal base and solvent system?
The choice of base and solvent is crucial and often interdependent.[14][15]
-
Bases: A range of bases can be effective, with the choice often depending on the sensitivity of your substrates. Common choices include K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃.[1][10][16] For base-sensitive functional groups, milder bases like KF can be employed.[2][8]
-
Solvents: A mixture of an organic solvent and water is frequently used.[5] Common solvent systems include:
The presence of water can be beneficial for the solubility of the base and for facilitating the transmetalation step.[2][5]
Q3: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?
Boronic acid pinacol esters are generally more stable than their corresponding boronic acids, particularly towards protodeboronation.[2] The reaction conditions are largely the same, though you may find that you can use slightly more forcing conditions (higher temperature, stronger base) without significant decomposition of the boronate.
Q4: How do I monitor the reaction progress effectively?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. It is advisable to run a co-spot on your TLC plate with your starting materials to accurately track the formation of the product and the consumption of the reactants.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding these steps is key to effective troubleshooting.[1][10]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle
Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach to optimization is crucial. The following workflow can guide your efforts.
Caption: Systematic Troubleshooting Workflow
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. It should be adapted and optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)[1][11]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)[1]
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)[10]
-
Degassed 1,4-dioxane and water (4:1 v/v)[1]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, Pd(dppf)Cl₂, and K₂CO₃.[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 12-16 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.[1]
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in 3-Bromo-8-chloroquinoline Reactions
Welcome to the technical support guide for 3-Bromo-8-chloroquinoline. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that reactions involving halogenated quinolines can be challenging, often resulting in suboptimal yields that can hinder project timelines.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles. By understanding the underlying principles of reactivity and the critical parameters for success, you can systematically optimize your reactions and achieve higher, more consistent yields.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with this compound.
Q1: My yields are consistently low in cross-coupling reactions with this compound. What are the most likely causes?
Low yields with this substrate typically stem from a combination of factors related to its unique structure. The two primary culprits are:
-
Differential Reactivity: The C3-Br bond is significantly more reactive than the C8-Cl bond in standard palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position, but attempting to react the C8-Cl bond often requires more forcing conditions, which can lead to side reactions and decomposition.
-
Catalyst Inhibition: The quinoline nitrogen atom can act as a ligand and coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, slowing down or completely stalling the desired reaction.[1] Overcoming this requires careful selection of specialized ligands that favor the catalytic cycle over catalyst sequestration.
Q2: Which halide is more reactive, the 3-bromo or the 8-chloro?
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. Therefore, the 3-bromo position is the more reactive site for oxidative addition to the palladium(0) catalyst. This selective reactivity is a key feature that can be exploited for sequential functionalization.[2]
Q3: What are the most common side reactions I should be aware of?
The most prevalent side reactions include:
-
Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom, leading to the formation of 8-chloroquinoline or 3-bromoquinoline as byproducts.
-
Homo-coupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the alkyne (Glaser coupling in Sonogashira reactions).[3][4]
-
Protodeboronation (Suzuki): The cleavage of the C-B bond in the boronic acid coupling partner by residual water or protic solvents before transmetalation can occur, reducing the amount of active nucleophile.[3]
-
Catalyst Decomposition: Formation of inactive palladium black, often due to high temperatures, impurities, or inappropriate ligand choice.
Q4: How can I improve the solubility of this compound and my other reagents?
This compound is a planar, aromatic molecule with limited solubility in some common solvents. To improve solubility and reaction homogeneity:
-
Choose higher-boiling point aprotic polar solvents like 1,4-dioxane, DMF, DMAc, or NMP.
-
For reactions involving aqueous phases (like Suzuki couplings), using a co-solvent system such as toluene/water or dioxane/water is standard practice.[5]
-
Gentle heating and vigorous stirring are essential to maintain a homogenous mixture, especially when using inorganic bases that have poor solubility.
Q5: My reaction failed completely (only starting material recovered). What is the very first thing I should check?
If the reaction did not proceed at all, the most probable cause is an inactive catalyst. Before re-running the reaction, verify the following:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure your entire setup is under an inert atmosphere (argon or nitrogen) and that all solvents were properly degassed.
-
Catalyst Source: Check the age and storage conditions of your palladium precursor and ligands. Palladium(II) precursors require an in situ reduction to the active palladium(0) state, and if this step fails, the reaction will not start.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and pure. Water and other impurities can poison the catalyst.[1]
In-Depth Troubleshooting Guides
This section provides detailed, reaction-specific troubleshooting in a question-and-answer format.
Suzuki-Miyaura Coupling Troubleshooting
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield (<50%). How can I systematically improve it?
A: The Suzuki reaction is a powerful C-C bond-forming tool, but its success with this substrate hinges on maintaining an active catalytic cycle.[6] The workflow below outlines a systematic approach to optimization.
Suzuki Coupling Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low-yield Suzuki reactions.
Key Optimization Parameters & Solutions
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| No reaction or very slow conversion | Catalyst Inhibition/Deactivation: Quinoline nitrogen is poisoning the Pd center. The chosen ligand is not effective. | Switch to a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. These ligands promote reductive elimination and stabilize the catalyst.[3][7] Use a pre-formed catalyst (precatalyst) for more reliable initiation. |
| Significant amount of homo-coupled boronic acid byproduct | Oxygen Contamination: O₂ can promote oxidative homo-coupling. Slow Transmetalation: If the transfer from boron to palladium is slow, side reactions dominate. | Rigorously degas all solvents and reagents (freeze-pump-thaw is recommended).[8] Ensure your base is strong enough and sufficiently soluble to form the active boronate species. K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[9] |
| Hydrodehalogenation byproduct is observed | Protodeboronation: Boronic acid is degrading before it can couple. Presence of Protic Impurities: Water or other protic sources are reacting. | Use anhydrous solvents and reagents. Dry your base (e.g., K₂CO₃) in an oven before use.[8] Consider using a boronic ester (e.g., pinacol ester) which is more stable to protodeboronation. |
| Reaction stalls at partial conversion | Catalyst Death: The catalyst has decomposed over the reaction time, often indicated by the formation of palladium black. | Lower the reaction temperature. While higher temperatures increase rates, they can also accelerate catalyst decomposition. Try 80-90 °C instead of >100 °C.[5] Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%). |
| Inconsistent results between runs | Inhomogeneity: The inorganic base is not well-mixed, leading to inconsistent reaction rates. Reagent Degradation: The boronic acid may be degrading upon storage. | Use vigorous stirring. Consider a more soluble base like K₃PO₄ or Cs₂CO₃. Verify the purity of your boronic acid by NMR before each use. |
Buchwald-Hartwig Amination Troubleshooting
Q: I am attempting a Buchwald-Hartwig amination at the 3-position of this compound, but I'm getting a complex mixture or very low yield. What should I do?
A: The Buchwald-Hartwig amination is exceptionally sensitive to the ligand, base, and reaction conditions.[10] Its application to this compound requires a catalyst system robust enough to overcome inhibition by the quinoline nitrogen.
Buchwald-Hartwig Troubleshooting Logic
Caption: Troubleshooting logic for Buchwald-Hartwig amination reactions.
Key Optimization Parameters & Solutions
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| No reaction, only starting material | Ineffective Ligand: The ligand is not sterically bulky or electron-rich enough to promote the catalytic cycle.[1] | Crucial Step: Switch to a state-of-the-art ligand. For primary and secondary amines, Josiphos-family ligands or Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are essential.[11] |
| Base is too weak or insoluble: The amine is not being deprotonated to form the active nucleophile. | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[11] Ensure the base is finely powdered for maximum surface area. | |
| Formation of hydrodehalogenated byproduct | β-Hydride Elimination: This is a known side reaction where the palladium-amido intermediate eliminates to form an imine and a Pd-H species, which then leads to hydrodehalogenation.[10] | Use a ligand with a wider "bite angle" (like Xantphos) or a very bulky ligand (like XPhos) that disfavors the conformation required for β-hydride elimination. Lowering the reaction temperature can also help. |
| Low yield with dark, tarry mixture | Reaction Temperature is too High: This can lead to decomposition of the starting material, product, or catalyst complex. | Run the reaction at a lower temperature (e.g., 80-100 °C). While slower, it often provides a cleaner reaction profile and higher isolated yield. |
| Reaction works for simple amines but not for heteroaromatic amines | Substrate Inhibition: The heteroaromatic amine substrate can compete with the phosphine ligand for coordination to the palladium center, poisoning the catalyst. | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Use a more electron-rich ligand that will bind more strongly to the palladium. |
Validated Experimental Protocols
The following protocols provide a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the coupling with 4-methoxyphenylboronic acid as a representative example.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)[5]
-
Potassium Carbonate (K₂CO₃), dried (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[5]
-
Via syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-16 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the coupling with morpholine as a representative secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
-
Schlenk tube, magnetic stirrer, argon/nitrogen line
Procedure:
-
In a glovebox or on a Schlenk line, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous toluene, followed by this compound, and finally morpholine via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 16-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. nobelprize.org [nobelprize.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Bromination of 8-Chloroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the bromination of 8-chloroquinoline. This document is designed for researchers, chemists, and drug development professionals who are working with this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to help you achieve optimal results in your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of 8-chloroquinoline. Our goal is to explain the causality behind these experimental challenges and provide actionable solutions.
Q1: I am trying to synthesize 5-bromo-8-chloroquinoline, but my analysis shows a significant amount of a dibrominated product. What is happening and how can I prevent it?
A1: Cause & Mechanism
This is the most common side reaction and is due to polybromination . The primary product, 5-bromo-8-chloroquinoline, can undergo a second electrophilic substitution to yield 5,7-dibromo-8-chloroquinoline.
-
Directing Effects: In the 8-chloroquinoline starting material, the chloro group at C-8 is an ortho-, para-director, while the quinoline nitrogen deactivates the entire ring system, particularly the pyridine ring. Electrophilic attack is therefore directed to the benzene ring, primarily at the C-5 and C-7 positions.
-
Ring Activation: While the chloro group is deactivating, it is less deactivating than the pyridine ring nitrogen. The initial bromination occurs at the most activated position, C-5.
-
Insufficient Deactivation: The introduction of the first bromine atom at C-5 further deactivates the ring. However, this deactivation may not be sufficient to completely prevent a second bromination at the C-7 position, especially if the reaction conditions are too harsh or if an excess of the brominating agent is used. Similar patterns of polybromination are frequently observed in the bromination of other 8-substituted quinolines, such as 8-hydroxyquinoline, which readily forms a 5,7-dibromo derivative.[1][2]
Solutions & Preventative Measures:
-
Strict Stoichiometric Control: Use no more than 1.0 equivalent of the brominating agent (e.g., Br₂, NBS). Carefully measure your starting material and reagent.
-
Slow Reagent Addition: Add the brominating agent dropwise or in small portions to the solution of 8-chloroquinoline. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy needed for the second, less favorable bromination to occur.[1]
-
Solvent Choice: Using a non-polar solvent like carbon tetrachloride (CCl₄) or a moderately polar solvent like dichloromethane (CH₂Cl₂) can help control reactivity.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the over-reaction of the desired product.
Q2: My bromination reaction is very sluggish or fails to proceed. What factors could be inhibiting the reaction?
A2: Cause & Mechanism
The quinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic substitution than benzene.[3] The C-8 chloro substituent further deactivates the ring via its inductive effect. This combined deactivation can make the reaction slow.
-
Protonation/Salt Formation: The nitrogen atom of the quinoline is basic and can be protonated by HBr, a byproduct of bromination with Br₂. The resulting quinolinium salt is even more deactivated towards electrophilic attack, which can effectively halt the reaction. Formation of such salts is a known phenomenon in quinoline chemistry.[1][4]
-
Insufficient Activation: The reaction may simply lack sufficient activation energy or a potent enough electrophile to overcome the high energy barrier of substituting the deactivated ring.
Solutions & Preventative Measures:
-
Use a Catalyst: The addition of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or a protic acid like sulfuric acid can polarize the Br-Br bond, creating a more potent electrophile ([Br]⁺). When using sulfuric acid, the reaction of quinoline with bromine yields a mixture of 5-bromo and 8-bromo derivatives.[3]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be an effective brominating agent, sometimes requiring a radical initiator or acid catalyst. It is often used under mild conditions.[5][6]
-
Temperature Control: While low temperatures prevent side reactions, a complete lack of reactivity may require a modest increase in temperature. Incrementally raise the temperature (e.g., to 40-50 °C) while carefully monitoring for the appearance of side products.
Q3: I observe a yellow or off-white precipitate forming early in my reaction, and the reaction seems to stall. What is this and how should I handle it?
A3: Cause & Mechanism
The precipitate is very likely the 8-chloroquinolinium hydrobromide salt . As the reaction with molecular bromine (Br₂) proceeds, HBr is generated as a byproduct. The basic nitrogen of the 8-chloroquinoline starting material reacts with HBr to form this salt.
8-Chloroquinoline + HBr → [8-Chloroquinolinium]⁺Br⁻ (s)
This salt is often insoluble in common organic solvents like CH₂Cl₂ or CCl₄. Its formation removes the starting material from the solution phase, effectively stopping or slowing the reaction. This is a well-documented occurrence in the bromination of quinoline and its derivatives.[1][4]
Solutions & Preventative Measures:
-
Use a Co-solvent: Adding a more polar co-solvent like acetonitrile (CH₃CN) or a small amount of acetic acid may help to keep the salt dissolved, allowing the reaction to proceed.[1]
-
Use NBS: N-Bromosuccinimide (NBS) is often preferred as it does not produce HBr directly. The byproduct is succinimide, which is less likely to form an insoluble salt with the quinoline.
-
Workup Procedure: Regardless of the method, the reaction mixture should be washed with an aqueous basic solution (e.g., 5% NaHCO₃ or 10% Na₂CO₃) during workup to neutralize any HBr and deprotonate the quinolinium salt, returning it to the organic-soluble free base form.[1]
Q4: My final product is a dark, tarry material that is difficult to purify. What causes this and how can it be minimized?
A4: Cause & Mechanism
Tar formation is typically a result of degradation and polymerization under harsh reaction conditions.
-
High Temperatures: Excessive heat can cause decomposition of the starting material, product, or intermediates.
-
Strong Acids: Using highly concentrated Lewis or protic acids, especially at elevated temperatures, can promote unwanted polymerization and side reactions.
-
Oxidation: Bromine is an oxidizing agent. Under certain conditions, it can lead to oxidative side reactions, contributing to the formation of complex, high-molecular-weight byproducts.
Solutions & Preventative Measures:
-
Maintain Moderate Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Optimize Catalyst Loading: If using a catalyst, start with a low catalytic amount and only increase it if necessary.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions, although this is less common for brominations.
-
Purification Strategy: If tar is formed, purification via column chromatography on silica gel is often necessary. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can help separate the desired product from the tarry impurities.
Visual Guide to Reaction Pathways
The following diagrams illustrate the desired synthetic route and the primary side reaction pathway.
Caption: Desired pathway for C-5 monobromination.
Caption: Common side reaction leading to dibromination.
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Significant dibromo-product | 1. Excess brominating agent. 2. Reaction temperature too high. 3. Fast reagent addition. | 1. Use ≤1.0 eq. of Br₂ or NBS. 2. Run reaction at 0 °C to RT. 3. Add reagent dropwise. 4. Monitor via TLC/HPLC and quench upon completion. |
| Slow or no reaction | 1. Deactivated quinoline ring. 2. Formation of insoluble quinolinium salt. | 1. Add a catalytic amount of a Lewis acid (FeBr₃) or use H₂SO₄ as a solvent. 2. Use NBS instead of Br₂. 3. Increase temperature moderately (e.g., to 40 °C). |
| Precipitate formation | Reaction of quinoline nitrogen with HBr byproduct to form insoluble salt. | 1. Use NBS to avoid HBr generation. 2. Use a more polar co-solvent (e.g., acetonitrile) to aid solubility. 3. Ensure a basic wash (NaHCO₃) during workup. |
| Tar/dark polymer formation | 1. Reaction temperature too high. 2. Prolonged reaction time. 3. Conditions are too acidic. | 1. Maintain moderate temperature and reaction time. 2. Use minimal catalytic acid. 3. Purify via column chromatography. |
Optimized Experimental Protocol: Selective Monobromination of 8-Chloroquinoline
This protocol is designed to favor the formation of 5-bromo-8-chloroquinoline while minimizing the 5,7-dibromo side product.
Materials:
-
8-Chloroquinoline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-chloroquinoline (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Inert Atmosphere: Purge the flask with nitrogen and cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in anhydrous dichloromethane.
-
Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred 8-chloroquinoline solution over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove succinimide), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the pure 5-bromo-8-chloroquinoline.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-8-chloroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the selective functionalization of 3-bromo-8-chloroquinoline via palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the C-Br and C-Cl bonds on the quinoline scaffold presents both a challenge and a synthetic opportunity. This document will equip you with the knowledge to navigate these complexities, troubleshoot common issues, and select the optimal catalytic system for your desired transformation.
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective cross-coupling on this compound. Which position will react first?
A1: The C3-Br bond is significantly more reactive than the C8-Cl bond in palladium-catalyzed cross-coupling reactions.[1] This selectivity is primarily governed by the difference in carbon-halogen (C-X) bond dissociation energies; the C-Br bond is weaker than the C-Cl bond.[1] Consequently, the oxidative addition of the palladium(0) catalyst to the C-Br bond is kinetically favored and occurs under milder conditions.[1] By using standard catalyst systems, you can achieve highly selective functionalization at the 3-position while leaving the 8-chloro group intact for subsequent transformations.
Q2: What is the best general-purpose palladium catalyst to start with for selective coupling at the C3-Br position?
A2: For initial screening of Suzuki-Miyaura couplings at the C3-Br position, a catalyst system of Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a carbonate base (e.g., K₂CO₃ or Na₂CO₃) is a robust and reliable starting point.[2][3] These catalysts are generally effective for the activation of aryl bromides and are less likely to activate the more resilient C-Cl bond under standard heating conditions (e.g., 80-100 °C).[1][2]
Q3: I have successfully functionalized the 3-position and now want to couple a nucleophile at the 8-chloro position. Why is my standard catalyst not working?
A3: Aryl chlorides are substantially less reactive than aryl bromides.[1][4] The C-Cl bond is stronger, making the rate-determining oxidative addition step much slower.[1] To achieve coupling at the 8-chloro position, you must employ a more active and specialized catalyst system. This typically involves the use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can efficiently insert into the strong C-Cl bond.
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What causes this and how can I prevent it?
A4: Homocoupling is a common side reaction in Suzuki couplings and is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid mediated by palladium.[5][7] To minimize this, ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[4][5] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can also help drive the desired cross-coupling pathway.[8]
Q5: For a Buchwald-Hartwig amination, what is the most critical factor for success?
A5: The choice of base and ligand is paramount in Buchwald-Hartwig aminations.[9][10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine or amine precursor.[6][10] The ligand choice is dictated by the reactivity of the halide; for the C3-Br position, ligands like BINAP or dppf may suffice, but for the challenging C8-Cl position, sterically hindered, electron-rich ligands like XPhos or SPhos are often necessary to facilitate the reaction.[6][9]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst or phosphine ligand has degraded due to improper storage or exposure to air.[4] 2. Insufficient Degassing: Oxygen has deactivated the Pd(0) catalyst.[4][11] 3. Suboptimal Conditions: The base, solvent, or temperature is not suitable for the specific coupling partners.[5][11] 4. Poor Reagent Quality: The boronic acid may have decomposed (protodeboronation), or other reagents are impure.[4][5] | 1. Use a fresh batch of catalyst and ligand. Consider using air-stable pre-catalysts (e.g., XPhos Pd G3).[8] 2. Degas the solvent thoroughly by sparging with argon for 15-20 minutes or by using several freeze-pump-thaw cycles.[4][11] Maintain a positive inert gas pressure. 3. Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Dioxane, Toluene, DMF).[11] Incrementally increase the temperature. 4. Use fresh, high-purity reagents. For sensitive boronic acids, consider converting them to more stable pinacol (BPin) or MIDA esters.[5] |
| Poor Regioselectivity (Reaction at both C3 and C8) | 1. Reaction Conditions Too Harsh: The temperature is too high, or the catalyst system is too active for selective C-Br coupling. | 1. Reduce the reaction temperature. 2. Switch to a less active catalyst system for C-Br coupling (e.g., use Pd(PPh₃)₄ instead of a catalyst with a Buchwald ligand). |
| Formation of Side Products (e.g., Protodeboronation) | 1. Presence of Water/Protic Sources: Water, introduced with reagents or solvents, can lead to the replacement of the boronic acid group with hydrogen.[4][5] 2. Harsh Basic Conditions: Certain bases can accelerate the degradation of the boronic acid.[5] | 1. Use anhydrous reagents and solvents, especially if protodeboronation is a known issue for your specific boronic acid.[4][5] 2. Consider using a milder base like K₂CO₃ or K₃PO₄ instead of stronger hydroxide bases if possible.[5] |
| Heck Reaction Fails | 1. Incorrect Base: A tertiary amine base like triethylamine (NEt₃) is typically required to regenerate the Pd(0) catalyst in the final step of the cycle.[2][12] 2. Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are often necessary.[2] | 1. Ensure a suitable amine base is used in stoichiometric amounts (e.g., 1.5 equivalents).[2] 2. Switch to a higher-boiling solvent and ensure the reaction temperature is adequate (often 100-140 °C).[1][2] |
Catalyst Selection Workflow
This decision tree provides a logical pathway for selecting a starting catalyst system based on your synthetic goal.
Caption: Catalyst selection workflow for this compound.
Experimental Protocols
The following are generalized, representative protocols. They should be considered starting points and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol is adapted from established procedures for coupling aryl bromides.[3][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[8]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-3 mol%)[3]
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0–3.0 equiv)[8]
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)[3]
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[3]
-
Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is typically done by evacuating and backfilling the vessel three times.[3]
-
Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via syringe.[3]
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at 80–100 °C.[3][8]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[3][8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-8-chloroquinoline.[8]
Protocol 2: Selective Buchwald-Hartwig Amination at the C3-Position
This protocol is a general method for the amination of aryl bromides.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or BINAP (1.2-2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOtBu, the phosphine ligand, and Pd₂(dba)₃ to an oven-dried Schlenk tube.[2]
-
Add anhydrous, degassed toluene, followed by the amine and then this compound.[2]
-
Seal the tube, remove it from the glovebox, and heat in an oil bath at 80–110 °C until the starting material is consumed as monitored by TLC or GC-MS.[2]
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.[2]
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 3-amino-8-chloroquinoline product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Mastering the Buchwald-Hartwig Amination of Halogenated Quinolines
Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination with halogenated quinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful C-N bond-forming reaction for the synthesis of aminoquinolines. As a senior application scientist, I will provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.
The quinoline scaffold is a privileged structure in medicinal chemistry, but its successful functionalization via Buchwald-Hartwig amination is not always straightforward. The presence of the basic nitrogen atom within the quinoline ring introduces unique challenges, primarily the potential for catalyst inhibition. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Section 1: Low or No Product Yield
Question 1: My Buchwald-Hartwig reaction with a chloroquinoline is giving very low to no yield. What are the likely causes and how can I fix it?
Answer:
Low or no yield in the Buchwald-Hartwig amination of chloroquinolines is a frequent issue, often stemming from a combination of factors related to the inherent properties of the quinoline substrate and the reaction conditions.
Causality-Driven Troubleshooting:
-
Catalyst Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the quinoline's nitrogen atom can act as a ligand, coordinating strongly to the palladium catalyst.[1] This coordination can form stable, inactive palladium complexes, effectively removing the catalyst from the catalytic cycle and halting the reaction. This is a primary suspect, especially with 2- and 4-haloquinolines where the nitrogen is in proximity to the reaction center.
-
Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step.[2] This is due to the stronger C-Cl bond. For an electron-deficient heteroaromatic system like quinoline, this step can be particularly sluggish.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in both promoting the desired catalytic cycle and preventing catalyst deactivation. A ligand that is not sufficiently electron-rich or sterically bulky may not be able to facilitate the oxidative addition of the chloroquinoline or shield the palladium center from coordination with the quinoline nitrogen. Bulky, electron-rich phosphine ligands have been shown to be particularly effective for challenging substrates like heteroaryl chlorides.[3]
Recommended Actions:
-
Ligand Screening: This is the most critical parameter to optimize. Start with bulky, electron-rich biaryl phosphine ligands.
-
First-line choices: XPhos, SPhos, and RuPhos are excellent starting points.[4] They are designed to promote the formation of a monoligated Pd(0) complex, which is highly active in oxidative addition.[5]
-
For sterically demanding couplings: Consider even bulkier ligands like BrettPhos, especially when dealing with primary amines.[6]
-
-
Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, using a pre-formed palladium-ligand complex (precatalyst) can lead to more consistent results by ensuring the formation of the active catalytic species. G3 or G4 precatalysts are often more robust.
-
Increase Catalyst Loading: If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue to provide a reasonable yield. However, this should be a secondary optimization step after ligand screening.
-
Elevated Temperature: Chloroquinolines often require higher reaction temperatures (typically 100-120 °C) to facilitate oxidative addition.[7] Ensure your solvent choice is appropriate for these temperatures.
Section 2: Side Reactions and Impurity Profile
Question 2: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) in my reaction. What causes this and how can I minimize it?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, leading to the formation of quinoline from your haloquinoline starting material.[3] This side reaction competes with the desired C-N bond formation and can significantly reduce your yield.
Mechanistic Insights:
Hydrodehalogenation can occur through a β-hydride elimination pathway from a palladium-amide intermediate, especially with primary amines.[5] Another potential pathway involves the reaction of the palladium-hydride species, formed during the catalytic cycle, with the haloquinoline. The choice of base and solvent can influence the prevalence of these side reactions.
Strategies for Mitigation:
-
Base Selection: The choice of base is critical.
-
Strong, non-coordinating bases: Sodium tert-butoxide (NaOtBu) is often the base of choice as it is a strong base that is generally effective at promoting the deprotonation of the amine without introducing competing nucleophiles.
-
Weaker bases: If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures and longer reaction times.[8]
-
Counter-ion effect: In some cases, the choice of counter-ion can be important. For instance, using lithium bis(trimethylsilyl)amide (LiHMDS) can be advantageous for substrates with protic functional groups.[6]
-
-
Solvent Considerations:
-
Aprotic, non-polar solvents: Toluene and dioxane are the most commonly used solvents. Toluene is often preferred for reactions with aryl iodides as it helps to precipitate out the iodide salts that can inhibit the catalyst.[6]
-
Ethereal solvents: THF can also be a good choice, particularly for reactions at lower temperatures.
-
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the desired amination pathway over hydrodehalogenation.
Section 3: Catalyst and Ligand Issues
Question 3: My reaction starts but then stalls before completion. Could this be catalyst deactivation, and how can I prevent it?
Answer:
Yes, a reaction that initiates but fails to reach completion is a classic indication of catalyst deactivation.[1] With quinoline substrates, the primary cause is often the coordination of the quinoline nitrogen to the palladium center, as previously discussed.
Preventative Measures and Optimization:
-
Ligand is Key: As emphasized before, bulky, electron-rich ligands are your best defense against this mode of deactivation. The steric bulk of ligands like XPhos and SPhos physically hinders the approach of the quinoline nitrogen to the palladium center.
-
Use of Precatalysts: Commercially available precatalysts, such as XPhos Pd G3, are often more stable and provide a more controlled release of the active Pd(0) species, which can help to maintain catalytic activity throughout the reaction.
-
Reaction Concentration: In some instances, running the reaction at a higher concentration can favor the intermolecular coupling over catalyst deactivation pathways.
-
Temperature Profile: A gradual ramp-up to the final reaction temperature, rather than immediate heating, can sometimes help to preserve the catalyst's activity for a longer period.
FAQs: Quick Reference
Q: Which halogen on a dihaloquinoline will react preferentially? A: The reactivity order for oxidative addition is C-I > C-Br > C-Cl. Therefore, in a molecule like 6-bromo-2-chloroquinoline, the C-Br bond will react selectively over the C-Cl bond, allowing for sequential functionalization.[9]
Q: Can I run Buchwald-Hartwig reactions on quinolines with sensitive functional groups? A: Yes, but careful selection of the base is crucial. Strong bases like NaOtBu can be incompatible with groups like esters and nitro groups.[6] In such cases, using weaker inorganic bases like Cs₂CO₃ or K₃PO₄ is recommended, though this may necessitate higher catalyst loadings or temperatures.[8]
Q: Are N-heterocyclic carbene (NHC) ligands a good option for these reactions? A: NHC ligands can be very effective in Buchwald-Hartwig aminations and are known for their strong σ-donor properties, which can stabilize the palladium catalyst. They are a viable alternative to phosphine ligands and may be worth screening, particularly if phosphine-based systems are failing.
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Chloroquinolines
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a precatalyst (e.g., XPhos Pd G3) | Precatalysts offer better consistency. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands to promote oxidative addition and prevent catalyst poisoning. |
| Base | NaOtBu | Strong, non-coordinating base. |
| Solvent | Toluene or Dioxane | Aprotic, non-polar solvents are generally effective. |
| Temperature | 100-120 °C | Higher temperatures are often required for chloroarenes. |
| Catalyst Loading | 1-3 mol % | Start with a lower loading and increase if necessary. |
| Ligand:Pd Ratio | 1.2:1 to 2:1 | Ensure sufficient ligand is present to stabilize the catalyst. |
Protocol 1: General Procedure for the Amination of a Chloroquinoline
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol %), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol % per Pd), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add the chloroquinoline (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Process
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromoquinoline Hydrobromide Salt
Answering the user's request.
Welcome to the technical support guide for the purification of 3-bromoquinoline, a critical intermediate in pharmaceutical and functional material synthesis.[1] This document provides field-proven insights and troubleshooting protocols focused on the purification of 3-bromoquinoline via its hydrobromide salt—a robust method for achieving high purity. The following question-and-answer guide is structured to address specific challenges encountered during experimental work.
Part 1: Initial Assessment & Common Impurities
This section addresses the preliminary evaluation of your crude product and the rationale for choosing the hydrobromide salt pathway for purification.
Q1: What are the typical impurities I should expect in my crude 3-bromoquinoline synthesis?
The impurity profile of crude 3-bromoquinoline is highly dependent on the synthetic route employed. However, several common impurities may be present:
-
Unreacted Starting Materials: Residual quinoline is a frequent impurity if the bromination reaction does not go to completion.[2]
-
Isomeric Byproducts: Depending on the reaction conditions, electrophilic bromination can yield other positional isomers (e.g., 5-bromoquinoline, 8-bromoquinoline).[1] Separating these isomers is often challenging due to their similar physical properties.[2]
-
Over-brominated Products: Aggressive or poorly controlled bromination can lead to the formation of dibromoquinolines or other poly-brominated species.[2]
-
Synthesis-Specific Byproducts: Certain named reactions are known for producing specific types of impurities. For example, the Skraup synthesis can generate highly colored, tarry byproducts if the exothermic reaction is not carefully controlled.[2]
Q2: Why is purifying 3-bromoquinoline via its hydrobromide salt often the recommended strategy?
While direct purification of the 3-bromoquinoline free base via methods like column chromatography is possible, converting it to the hydrobromide salt for purification offers several distinct advantages:
-
Physical Form: 3-Bromoquinoline free base is a low-melting solid or liquid at room temperature (m.p. 13-15°C), which can make handling and crystallization difficult.[3][4][5] The hydrobromide salt, by contrast, is a stable, crystalline solid that is much more amenable to purification by recrystallization.
-
Enhanced Selectivity: The process of salt formation and subsequent recrystallization is highly effective at excluding non-basic and less-basic impurities, such as over-brominated products and neutral organic byproducts. A patented method highlights this strategy for producing high-purity 3-bromoquinoline suitable for pharmaceutical use.[6]
-
Improved Yield and Purity: Recrystallization of the salt from a mixed water/alcohol solvent system has been shown to be an efficient method for removing byproducts from the bromination reaction, ultimately allowing for the isolation of high-purity 3-bromoquinoline after neutralization.[6][7]
Part 2: Core Purification Workflow & Experimental Protocols
The following section details the primary workflow for purifying 3-bromoquinoline hydrobromide salt, including a step-by-step experimental protocol.
Workflow for Purification via Hydrobromide Salt Recrystallization
Caption: Workflow for the purification of 3-bromoquinoline.
Protocol 1: Recrystallization of 3-Bromoquinoline Hydrobromide
This protocol describes the purification of crude 3-bromoquinoline hydrobromide using a mixed water/alcohol solvent system, a method noted for its efficacy.[6][7]
Materials:
-
Crude 3-bromoquinoline hydrobromide
-
Deionized Water
-
Alcohol (e.g., ethanol or isopropanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask assembly
-
Filter paper
Procedure:
-
Dissolution: Place the crude 3-bromoquinoline hydrobromide in an Erlenmeyer flask. Add a minimal amount of a hot water/alcohol mixed solvent (start with a ratio like 1:1 or 2:1 water:alcohol). Heat the mixture with stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of the hot solvent mixture until a clear solution is achieved.[7]
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[3]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified salt.[7]
-
Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold water/alcohol solvent mixture to remove any residual soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of 3-bromoquinoline hydrobromide.
Q3: My compound "oiled out" during cooling instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often caused by a highly supersaturated solution or cooling the solution too rapidly.[3]
Solution:
-
Reheat the mixture until the oil completely redissolves, forming a homogeneous solution.
-
Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to slightly reduce the saturation.[3]
-
Ensure the solution cools very slowly and without disturbance. Insulating the flask can promote the slow cooling necessary for proper crystal lattice formation.[3]
Q4: I've cooled the solution, but no crystals have formed. How can I induce crystallization?
Failure to crystallize is typically due to either using an excessive amount of solvent or the solution remaining supersaturated without nucleation sites.
Solutions:
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[3]
-
Add a Seed Crystal: If available, add a single, tiny crystal of pure 3-bromoquinoline hydrobromide to the solution to act as a template for crystallization.[3]
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate a portion of the solvent under reduced pressure and then attempt to cool the concentrated solution again.[3]
Q5: My recrystallized salt is still yellow/brown. How can I remove colored impurities?
Colored impurities are often polar, conjugated byproducts.[2]
Solution: Before recrystallization, dissolve the crude material in the minimum amount of hot solvent and add a small amount (e.g., 1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed impurities. Proceed with the cooling and crystallization steps as described above.
Troubleshooting Recrystallization Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
Part 4: Post-Purification Analysis
After successfully purifying the hydrobromide salt, the final steps involve regenerating the free base and confirming its purity and identity.
Q6: How do I convert the purified salt back to the 3-bromoquinoline free base?
This is achieved through a simple acid-base workup.
Protocol 2: Regeneration of 3-Bromoquinoline Free Base
-
Dissolve the purified 3-bromoquinoline hydrobromide crystals in water.
-
Slowly add a base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) with stirring until the solution is basic (confirm with pH paper).
-
The 3-bromoquinoline free base will separate, often as an oil or solid.
-
Extract the free base into an organic solvent such as dichloromethane or ethyl acetate (perform 2-3 extractions).[7]
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure 3-bromoquinoline.
Q7: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for unambiguous characterization.[8]
-
Thin-Layer Chromatography (TLC): A quick and effective way to assess purity. A pure compound should ideally show a single spot. Use a suitable eluent system, such as ethyl acetate/hexanes, to achieve good separation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The ¹H NMR spectrum will show a characteristic set of signals for the six aromatic protons, and the ¹³C NMR will confirm the presence of nine distinct carbon atoms.[8]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 3-bromoquinoline, MS is particularly definitive due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). You should observe a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[8]
Table 1: Key Analytical Data for 3-Bromoquinoline Characterization
| Analytical Technique | Expected Observation | Significance |
|---|---|---|
| Mass Spec (EI) | M/M+2 peaks at ~m/z 207/209 | Confirms molecular weight and the presence of one bromine atom.[8] |
| ¹H NMR (CDCl₃) | 6 protons in the aromatic region (δ 7.5-9.0 ppm) | Confirms the carbon-hydrogen framework of the quinoline ring.[8] |
| TLC (EtOAc/Hexanes) | Single spot with an Rf of ~0.3-0.4 | Indicates high purity under the tested conditions.[2] |
Data Summary
Table 2: Physical and Chemical Properties of 3-Bromoquinoline
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5332-24-1 | [9][10] |
| Molecular Formula | C₉H₆BrN | [9][10] |
| Molecular Weight | 208.05 g/mol | [9][10] |
| Appearance | Colorless to light yellow liquid or low-melting solid | [4][10][11] |
| Melting Point | 13-15 °C | [4][5][10] |
| Boiling Point | 274-276 °C | [4][5] |
| Density | ~1.533 g/mL at 25 °C |[4][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]
- 5. 3-Bromoquinoline 98 5332-24-1 [sigmaaldrich.com]
- 6. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Selective Functionalization of Dihalogenated Quinolines
Welcome to the technical support center for the selective functionalization of dihalogenated quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying quinoline scaffolds bearing two halogen atoms. Here, you will find practical, field-tested advice presented in a direct question-and-answer format to address common challenges encountered during your experiments. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions based on established principles of organometallic chemistry.
Question 1: I'm attempting a Sonogashira coupling on 2,4-dichloroquinoline and getting a mixture of C2 and C4-alkynylated products with low selectivity. How can I favor substitution at the C2 position?
Answer:
Achieving high regioselectivity in the Sonogashira coupling of 2,4-dichloroquinoline is a common challenge, but it is controllable. The C2 and C4 positions have different electronic and steric environments, which can be exploited. The C2 position is generally more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom, making it inherently more reactive towards oxidative addition with a Pd(0) catalyst.[1][2]
Underlying Causality:
-
Electronic Effects: The nitrogen atom in the quinoline ring exerts a strong inductive and mesomeric electron-withdrawing effect, which is more pronounced at the α-positions (C2 and C8). This makes the C2-Cl bond more polarized and susceptible to oxidative addition by a low-valent palladium catalyst compared to the C4-Cl bond.[1][2]
-
Catalyst Coordination: The quinoline nitrogen can act as a coordinating atom for the palladium catalyst. This coordination can direct the catalyst to the proximate C2 position, further enhancing the selectivity for C2 functionalization.[2]
Troubleshooting Steps & Optimization:
-
Catalyst System: A standard Sonogashira catalyst system comprising a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is often effective. However, for enhanced C2 selectivity with 2,4-dichloroquinoline, a Pd/C-mediated reaction in water has been shown to be highly regioselective for C2 alkynylation.[2][3] This system often minimizes the formation of the C4-substituted and di-substituted byproducts.[3]
-
Ligand Choice: The use of phosphine ligands is crucial. Triphenylphosphine (PPh₃) is a common choice and generally provides good results for C2 selectivity in this specific reaction.[3]
-
Solvent: While traditional Sonogashira reactions are often run in organic solvents like THF or DMF, using water as a solvent for the coupling of 2,4-dichloroquinoline has been reported to give excellent C2-selectivity.[2][3]
-
Temperature Control: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can often improve selectivity. Higher temperatures may provide enough energy to overcome the activation barrier for the less favored C4-substitution.
Illustrative Workflow for C2-Selective Sonogashira Coupling:
Caption: Workflow for achieving C2-selective Sonogashira coupling.
Question 2: My Suzuki coupling on a 2,4-dihaloquinoline is giving me the C4-substituted product. Why is this happening, and how can I control it?
Answer:
While the C2 position is often more reactive, achieving C4-selectivity in Suzuki couplings of 2,4-dihaloquinolines is not only possible but can be the preferred outcome under certain conditions, particularly with specific ligands.[4]
Underlying Causality:
-
Ligand-Controlled Selectivity: The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes can be dramatically influenced by the choice of ligand.[1][4] Bulky, electron-rich N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have been shown to favor C4-selective Suzuki coupling on 2,4-dichloropyridines and 2,4-dichloroquinolines.[4] The exact mechanism for this ligand-controlled switch in selectivity is a subject of ongoing research but is thought to involve steric interactions in the transition state of the oxidative addition step.
-
"Ligand-Free" Conditions: Interestingly, so-called "ligand-free" conditions, often referred to as Jeffery conditions, can also enhance C4-selectivity in Suzuki couplings.[4] Under these conditions, it is believed that palladium nanoparticles may be the active catalytic species, leading to a different selectivity profile compared to molecular catalysts.[4]
Troubleshooting Steps & Optimization:
-
For C4-Selectivity:
-
Catalyst/Ligand System: Employ a Pd/IPr catalytic system. This has been demonstrated to be effective for C4-selective Suzuki, Kumada, and Negishi cross-couplings.[4]
-
Reaction Conditions: Standard Suzuki conditions with a suitable base (e.g., K₃PO₄) and solvent (e.g., dioxane/water) are generally applicable.
-
-
To Revert to C2-Selectivity (if C4 is the undesired product):
-
Change the Ligand: Switch from bulky NHC ligands to more traditional phosphine ligands like PPh₃ or bidentate phosphines.
-
Modify the Halogen: If your substrate allows, having a more reactive halogen (e.g., Iodo) at the C2 position and a less reactive one (e.g., Chloro) at C4 will strongly direct the reaction to C2.
-
Data Summary: Ligand Effect on Regioselectivity of Suzuki Coupling
| Dihaloquinoline | Catalyst/Ligand | Predominant Product | Reference |
| 2,4-Dichloroquinoline | Pd/IPr | C4-Aryl-2-chloroquinoline | [4] |
| 4,7-Dichloroquinoline | Pd(OAc)₂ (phosphine-free) | 4-Aryl-7-chloroquinoline | [5][6] |
| 2,8-Dichloroquinoline | Pd catalyst | C2-substituted | [7] |
Question 3: I am performing a Buchwald-Hartwig amination on 6-bromo-2-chloroquinoline. Which halogen will react first, and how can I achieve selective mono-amination?
Answer:
In a dihalogenated quinoline with different halogens, the reactivity generally follows the order I > Br > Cl for oxidative addition to palladium.[8] Therefore, in 6-bromo-2-chloroquinoline, the C-Br bond at the 6-position is expected to be more reactive than the C-Cl bond at the 2-position under typical Buchwald-Hartwig conditions. This inherent difference in reactivity is the key to achieving selective mono-amination.[9]
Underlying Causality:
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition of the palladium catalyst.
-
Electronic Environment: While the C2 position is electronically activated by the adjacent nitrogen, the difference in bond dissociation energy between C-Br and C-Cl is often the dominant factor in determining selectivity.[9]
Troubleshooting Steps & Optimization for Selective C6-Amination:
-
Catalyst and Ligand Selection: The choice of ligand is critical for successful Buchwald-Hartwig amination.[10][11] Bidentate phosphine ligands like BINAP or bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups (e.g., XPhos, SPhos) are often highly effective. For the selective amination of an aryl bromide in the presence of a heteroaryl chloride, careful optimization is key.[9]
-
Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate. This will maximize the difference in reactivity between the C-Br and C-Cl bonds. Start with milder conditions (e.g., 80 °C) and monitor the reaction closely.
-
Equivalents of Amine: Use a stoichiometric amount (1.0-1.2 equivalents) of the amine to minimize the chance of a second amination at the C2 position.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but others like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective and may influence selectivity.
Logical Flow for Sequential Functionalization:
Caption: Sequential functionalization of 6-bromo-2-chloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halogens in palladium-catalyzed cross-coupling reactions on quinolines?
A1: The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > OTf ~ Cl.[8] This means that in a dihalogenated quinoline containing two different halogens, the heavier halogen will typically react preferentially. This principle is fundamental for designing selective and sequential cross-coupling strategies.
Q2: How do steric and electronic effects influence regioselectivity in dihaloquinoline functionalization?
A2: Both steric and electronic factors play a crucial role.[12][13][14]
-
Electronic Effects: The electron-deficient nature of the pyridine ring of quinoline makes positions C2 and C4 susceptible to nucleophilic attack and oxidative addition. The C2 position is generally considered more electrophilic than C4 due to its proximity to the nitrogen atom.[1][2]
-
Steric Effects: Steric hindrance can influence the site of functionalization, especially when using bulky ligands or coupling partners. A sterically hindered position may react slower than a more accessible one, even if it is electronically more activated. This interplay can be used to tune selectivity.[12]
Q3: Can I perform a Suzuki coupling on a dichloroquinoline?
A3: Yes, Suzuki couplings on dichloroquinolines are well-established. While C-Cl bonds are less reactive than C-Br or C-I bonds, modern palladium catalyst systems with specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) are highly effective at activating C-Cl bonds for cross-coupling.[4][7]
Q4: For a 2,4-dibromoquinoline, which position is more reactive in a Sonogashira coupling?
A4: For 2,4-dibromoquinolines, Sonogashira coupling preferentially occurs at the C2 position.[15] This is consistent with the higher electrophilicity of the C2 position. Initial literature reports suggesting C4 selectivity were later corrected, with 2D NMR studies confirming that substitution occurs at C2.[15][16]
Q5: Are there methods for functionalizing the benzene ring of a dihalogenated quinoline?
A5: Yes, but it often requires different strategies. The benzene part of the quinoline ring is more electron-rich and typically undergoes electrophilic substitution. For C-H functionalization on the benzene ring (e.g., at C5 or C8), directing group strategies are often employed. For instance, using a quinoline N-oxide can direct palladium-catalyzed C-H arylation to the C8 position.[12] Alternatively, if a halogen is present on the benzene ring (e.g., 7-chloro-4-iodoquinoline), it can be selectively functionalized using cross-coupling reactions, exploiting the higher reactivity of the C-I bond.[5][6]
Experimental Protocols
Protocol 1: Regioselective C2-Alkynylation of 2,4-Dichloroquinoline via Sonogashira Coupling
This protocol is adapted from methodologies reported to yield high C2 selectivity.[2][3]
Materials:
-
2,4-dichloroquinoline
-
Terminal alkyne (1.1 equiv)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Triphenylphosphine (PPh₃, 20 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 3 equiv)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-dichloroquinoline (1.0 mmol), Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed water as the solvent, followed by triethylamine (3.0 mmol) and the terminal alkyne (1.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the Pd/C catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-4-chloroquinoline.
Protocol 2: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloroquinoline
This protocol utilizes an NHC ligand to favor C4 functionalization.[4]
Materials:
-
2,4-dichloroquinoline
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the IPr ligand (5 mol%) to a reaction vessel.
-
Add the degassed dioxane/water solvent mixture and stir for 10 minutes to allow for pre-formation of the catalyst.
-
Add 2,4-dichloroquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to isolate the 4-aryl-2-chloroquinoline.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 3. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 3-Bromo-8-chloroquinoline
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, halogenated quinolines represent a privileged scaffold, frequently appearing in molecules with significant biological activity.[1] 3-Bromo-8-chloroquinoline, a disubstituted quinoline, serves as a versatile synthetic intermediate, with its bromine and chlorine atoms providing reactive handles for further molecular elaboration.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous confirmation of such structures.
This guide provides a comprehensive, in-depth analysis of the NMR characterization of this compound. In the absence of direct experimental spectra in publicly available databases, this document leverages a comparative approach, utilizing empirical data from closely related analogs—3-bromoquinoline and 8-chloroquinoline—to predict and rationalize the spectral features of the target molecule. This guide is designed to not only present the expected data but also to explain the underlying principles of substituent effects on the quinoline ring system, thereby empowering researchers to confidently assign and interpret their own NMR data.
The Influence of Halogenation on the Quinoline NMR Landscape
The introduction of electronegative halogen substituents onto the quinoline ring system induces significant and predictable changes in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei. These effects are a combination of inductive electron withdrawal, resonance effects, and through-space anisotropic effects.[3] By analyzing the spectra of the monosubstituted precursors, we can deconstruct these influences and project them onto the disubstituted target molecule.
The bromine atom at the 3-position is expected to exert a strong deshielding effect on the adjacent protons H-2 and H-4, primarily through inductive withdrawal. Conversely, the chlorine atom at the 8-position will most significantly impact the protons of the carbocyclic ring, namely H-7 and, to a lesser extent, H-5. Understanding these individual contributions is key to accurately predicting the final spectrum of this compound.
Predicted and Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for quinoline, 3-bromoquinoline, and 8-chloroquinoline, alongside the predicted data for this compound. The predictions are derived from the principle of substituent additivity, a powerful tool in NMR spectroscopy for estimating chemical shifts in polysubstituted aromatic systems.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Proton | Quinoline (δ, ppm)[4] | 3-Bromoquinoline (δ, ppm)[5] | 8-Chloroquinoline (δ, ppm)[4] | This compound (Predicted δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| H-2 | 8.89 | ~8.8 - 9.0 | 8.94 | ~9.0 - 9.2 | d, J ≈ 2.5 Hz |
| H-4 | 8.12 | ~8.2 - 8.6 | 8.16 | ~8.3 - 8.7 | d, J ≈ 2.5 Hz |
| H-5 | 7.75 | ~7.9 - 8.3 | 7.78 | ~7.8 - 8.0 | d, J ≈ 8.0 Hz |
| H-6 | 7.52 | ~7.4 - 7.8 | 7.42 | ~7.5 - 7.7 | t, J ≈ 7.5 Hz |
| H-7 | 7.65 | ~7.6 - 8.0 | 7.71 | ~7.8 - 8.0 | d, J ≈ 7.0 Hz |
Note: Predicted values are estimates and may vary based on actual experimental conditions.
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Carbon | Quinoline (δ, ppm)[6] | 3-Bromoquinoline (δ, ppm)[7] | 8-Chloroquinoline (δ, ppm)[8] | This compound (Predicted δ, ppm) |
| C-2 | 150.3 | ~151.0 | 150.8 | ~151.5 |
| C-3 | 121.1 | ~120.0 | 121.5 | ~120.4 |
| C-4 | 136.0 | ~138.0 | 136.4 | ~138.4 |
| C-4a | 128.2 | ~128.0 | 128.5 | ~128.3 |
| C-5 | 129.4 | ~129.5 | 127.2 | ~127.3 |
| C-6 | 126.5 | ~127.0 | 127.0 | ~127.5 |
| C-7 | 127.7 | ~128.0 | 130.0 | ~130.3 |
| C-8 | 129.4 | ~129.5 | ~135.0 | ~135.1 |
| C-8a | 148.3 | ~147.0 | 147.1 | ~145.8 |
Note: Predicted values are estimates and may vary based on actual experimental conditions.
Structural and Correlation Diagrams
To facilitate the discussion of NMR data, the following diagrams illustrate the molecular structure with atom numbering and the expected key long-range proton-carbon correlations.
Caption: Molecular structure of this compound with IUPAC numbering.
A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the assignment of quaternary carbons and piecing together the molecular framework. The diagram below illustrates the most informative expected correlations.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
Introduction: The Analytical Imperative for Substituted Quinolines
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-8-chloroquinoline: A Comparative Approach
This compound is a halogenated heterocyclic compound belonging to the quinoline family. Quinolines are a cornerstone scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with diverse therapeutic activities. The precise substitution of halogen atoms like bromine and chlorine on the quinoline ring dramatically influences the molecule's physicochemical properties, metabolic stability, and biological activity. Therefore, unambiguous structural confirmation and purity assessment are critical during synthesis, process development, and metabolic studies.
Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. It provides not only the molecular weight but also a unique fragmentation "fingerprint" that confirms the identity and substitution pattern of the analyte. This guide offers a comparative analysis of the two primary mass spectrometric strategies for characterizing this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the expected analytical outcomes, providing researchers with a robust framework for selecting the optimal approach.
Chemical Properties of this compound [1][2]
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrClN |
| Average Molecular Weight | 242.50 g/mol |
| Monoisotopic Mass | 240.9297 Da |
Part 1: A Dichotomy in Ionization - GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is fundamentally a choice between the physical state of the analyte during separation and the method of ionization. This decision profoundly impacts the resulting data, with each approach offering distinct advantages and disadvantages for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] The this compound molecule, being a relatively small aromatic system, possesses sufficient volatility for GC analysis. In this workflow, the compound is vaporized and separated on a capillary column before entering the mass spectrometer.
Ionization Mechanism: Electron Ionization (EI) EI is a high-energy, "hard" ionization technique. Gaseous analyte molecules are bombarded with a beam of energetic electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[4] This process imparts significant internal energy to the molecular ion, causing it to undergo extensive and reproducible fragmentation.[5]
Why EI is Informative for Structure Elucidation: The key advantage of EI is the generation of a rich fragmentation pattern that serves as a structural fingerprint. For this compound, this pattern is particularly diagnostic due to two key features:
-
Isotopic Signature: The presence of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a highly characteristic isotopic pattern for the molecular ion and any halogen-containing fragments. The molecular ion region will exhibit a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 3:4:1, which is a definitive indicator of a molecule containing one bromine and one chlorine atom.[6]
-
Predictable Fragmentation: The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting ions.[7] For this molecule, fragmentation is expected to initiate via cleavage of the weaker carbon-halogen bonds or through characteristic losses from the quinoline ring system.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is the method of choice for compounds that are non-volatile, thermally labile, or of higher polarity.[10] While this compound is amenable to GC-MS, LC-MS offers a complementary and often simpler approach, particularly when analyzing complex matrices like biological fluids.[11][12]
Ionization Mechanism: Electrospray Ionization (ESI) ESI is a "soft" ionization technique that generates ions directly from a liquid solution.[13] A high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. In positive ion mode, this process typically results in the formation of the protonated molecule, [M+H]⁺.[14]
Why ESI is Advantageous for Molecular Weight Determination: The primary benefit of ESI is its gentle nature, which minimizes fragmentation and typically produces an intense signal for the protonated molecule. This makes it exceptionally reliable for confirming the molecular weight of the analyte. The isotopic pattern of Br and Cl will still be evident in the [M+H]⁺ ion cluster, providing confirmation of elemental composition. For structural information beyond molecular weight, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).
Part 2: Experimental Protocols and Methodologies
The trustworthiness of an analytical method lies in a well-designed protocol. Below are detailed, self-validating experimental workflows for both GC-MS and LC-MS analysis, with explanations for key parameter choices.
Protocol: GC-MS Analysis
This protocol is designed for the robust identification and quantification of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[4]
-
GC Column Selection: A low-to-mid polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is ideal. This phase provides excellent separation for aromatic compounds.[15]
-
GC Conditions:
-
Injector Temperature: 280 °C. Causality: Ensures rapid and complete vaporization of the analyte without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Causality: Inert gas that provides good chromatographic efficiency.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
Causality: This gradient allows for the elution of any residual solvent at a low temperature before ramping to a temperature that ensures the analyte elutes as a sharp, symmetrical peak.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C. Causality: A standard temperature that prevents condensation of the analyte while minimizing thermal reactions within the source.
-
Mass Range: Scan from m/z 40 to 350. Causality: This range covers the expected molecular ion and all significant fragments.
-
Acquisition Mode: Full Scan. Causality: Allows for the collection of complete mass spectra for library matching and unknown identification.
-
Protocol: LC-MS/MS Analysis
This protocol is optimized for high-sensitivity detection and confirmation, particularly in complex sample matrices.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.[11]
-
LC Column Selection: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is the standard choice for separating small aromatic molecules.[11][14]
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid. Causality: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Start at 30% B, hold for 0.5 min.
-
Increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 30% B and re-equilibrate for 1.5 minutes.
-
Causality: A gradient elution is necessary to ensure the analyte is retained and then eluted efficiently from the reversed-phase column as a sharp peak.
-
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Capillary Voltage: +3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 400 °C. Causality: These temperatures facilitate the efficient desolvation of droplets to form gas-phase ions.
-
Acquisition Mode (MS1): Full scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion.
-
Acquisition Mode (MS/MS): Product ion scan of the [M+H]⁺ precursor ion (m/z 242). Use a collision energy of ~20-40 eV to induce fragmentation.
-
Part 3: Comparative Data Analysis and Visualization
The data generated from each technique provides a different piece of the analytical puzzle. A direct comparison highlights their complementary nature.
Expected Mass Spectra and Fragmentation
GC-MS (EI) Analysis: The EI mass spectrum will be characterized by a dense pattern of fragment ions. The molecular ion (M⁺•) cluster will be clearly visible.
Table 1: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Description |
|---|---|---|
| 241, 243, 245 | [C₉H₅BrClN]⁺• | Molecular Ion (M⁺•) Cluster . The characteristic 3:4:1 ratio confirms the presence of one Br and one Cl atom. |
| 162 | [C₉H₅ClN]⁺• | Loss of a bromine radical (•Br). |
| 206 | [C₉H₅BrN]⁺• | Loss of a chlorine radical (•Cl). |
| 127 | [C₉H₅N]⁺• | Loss of both •Br and •Cl radicals. |
| 101 | [C₈H₅]⁺• | Loss of •Br, •Cl, and HCN from the quinoline ring.[9] |
LC-MS/MS (ESI) Analysis: The initial MS1 scan will primarily show the protonated molecule. The MS/MS spectrum is required to generate structural fragments.
Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|
| 242, 244, 246 | - | Protonated Molecule ([M+H]⁺) Cluster . Used as the precursor for MS/MS. |
| 242 | 163 | Neutral loss of HBr (80 Da). |
| 242 | 207 | Neutral loss of HCl (36 Da). |
Head-to-Head Performance Comparison
Table 3: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | GC-MS with Electron Ionization | LC-MS with Electrospray Ionization |
|---|---|---|
| Primary Strength | Definitive structural elucidation via rich, reproducible fragmentation patterns. | Excellent for molecular weight confirmation and high-sensitivity quantification. |
| Molecular Ion | M⁺• is observed, but may be of low intensity if fragmentation is extensive. | [M+H]⁺ is typically the base peak, providing a strong signal. |
| Fragmentation | Spontaneous and extensive, creating a searchable library fingerprint. | Controlled and induced via MS/MS; less complex than EI spectra. |
| Sample Requirements | Must be volatile and thermally stable. | High flexibility; suitable for a wide range of polarities and thermally labile compounds.[10] |
| Chromatography | High-resolution separation for volatile isomers. | Excellent separation for a broader range of compounds; more flexible mobile phases. |
| Ideal Application | Purity testing, reference standard identification, structural confirmation of synthetic products. | Analysis in complex matrices (e.g., biological fluids), reaction monitoring[14], pharmacokinetic studies.[11] |
Visualization of Analytical Workflows
The following diagram illustrates the comparative workflows for the analysis of this compound by GC-MS and LC-MS.
Caption: Comparative analytical workflows for this compound.
Conclusion
The mass spectrometric analysis of this compound is not a matter of a single "best" method, but rather the strategic selection of the most appropriate tool for the analytical question at hand.
-
For definitive structural confirmation and the generation of a reference spectrum , GC-MS with Electron Ionization is superior. Its reproducible, information-rich fragmentation patterns and characteristic isotopic signature provide an unassailable fingerprint of the molecule's identity.
-
For applications requiring high sensitivity, high throughput, or analysis within complex biological matrices , LC-MS with Electrospray Ionization is the preferred choice. Its ability to gently ionize the molecule to produce a strong [M+H]⁺ signal makes it ideal for quantification and molecular weight confirmation, with structural data readily accessible through tandem MS/MS experiments.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can confidently apply these powerful analytical tools to advance their work with substituted quinoline compounds.
References
- 1. 205111-94-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 205111-94-0 [sigmaaldrich.com]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chempap.org [chempap.org]
- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 11. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of aromatic compounds in gasoline with flow-switching comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity of 3-Bromo vs. 8-Chloro Positions in Quinoline: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like quinoline is a cornerstone of modern medicinal chemistry. The precise introduction of substituents dictates a molecule's pharmacological profile. However, not all positions on the quinoline ring are equally amenable to substitution. This guide provides an in-depth, objective comparison of the reactivity of the 3-bromo and 8-chloro positions, supported by mechanistic principles and experimental data, to inform synthetic strategy.
Foundational Principles: Electronic and Steric Influences
The reactivity of a halogen substituent on the quinoline ring is fundamentally governed by the interplay of electronic and steric effects. These factors determine the feasibility and outcome of key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Electronic Effects: The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom, with this effect being more pronounced in the pyridine ring (positions 2, 3, and 4).[1] The 3-position is directly influenced by the electron-withdrawing nature of the pyridine nitrogen. In contrast, the 8-position resides on the carbocyclic (benzene) ring. While still influenced by the heterocyclic nitrogen, the effect is less direct compared to the 3-position.[1] Electrophilic substitution on the quinoline ring generally occurs on the more activated benzene ring, at positions 5 and 8.[2]
Steric Effects: The 8-position is subject to significant steric hindrance due to its proximity to the fused ring system and the nitrogen atom's lone pair.[3] This steric crowding can impede the approach of bulky reagents and catalysts, thereby influencing reaction rates and yields.[1] The 3-position, located on the pyridine ring, is less sterically encumbered.
Comparative Reactivity in Key Transformations
The distinct electronic and steric environments of the 3- and 8-positions lead to significant differences in their reactivity in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The relative reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making the C-Br bond at the 3-position inherently more reactive than the C-Cl bond at the 8-position.[4]
Suzuki-Miyaura Coupling: This versatile reaction forges C-C bonds between an aryl halide and an organoboron compound.[4] The Suzuki-Miyaura coupling of 3-bromoquinoline is a robust and widely used method for synthesizing 3-arylquinolines, which are prevalent scaffolds in medicinal chemistry.[5] While the Suzuki coupling of 8-chloroquinoline is also feasible, it often requires more forcing conditions, such as more active catalysts and bulkier phosphine ligands, to overcome the lower reactivity of the C-Cl bond and the steric hindrance at the 8-position.[1]
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines.[6] The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system. For 3-bromoquinoline, a variety of palladium catalysts with bulky, electron-rich phosphine ligands can effectively facilitate the coupling with a wide range of amines.[7] The amination of 8-chloroquinoline is more challenging due to the less reactive C-Cl bond and steric hindrance. Achieving high yields often necessitates the use of more specialized and highly active catalyst systems.[8]
Experimental Data Summary
The following table summarizes general observations and expected reactivity trends based on established principles of organic chemistry. Specific yields can vary significantly based on the exact substrates and reaction conditions employed.
| Reaction Type | 3-Bromoquinoline | 8-Chloroquinoline | Key Considerations |
| Suzuki-Miyaura Coupling | Generally higher reactivity and yields under standard conditions. | Lower reactivity; often requires more active catalysts (e.g., those with bulky biarylphosphine ligands) and potentially higher temperatures. | The C-Br bond is more readily cleaved by palladium in the oxidative addition step. Steric hindrance at the 8-position can disfavor the approach of the catalyst and coupling partner.[1] |
| Buchwald-Hartwig Amination | Readily undergoes amination with a variety of amines using standard palladium catalysts. | More challenging; requires more specialized and highly active catalyst systems to achieve comparable yields. | The lower reactivity of the C-Cl bond and steric hindrance at the 8-position are the primary challenges.[8] |
| Nucleophilic Aromatic Substitution (SNAr) | Generally unreactive unless activated by strong electron-withdrawing groups. | Also generally unreactive, but can be susceptible to SNAr under forcing conditions, especially with small, strong nucleophiles. | The pyridine ring is more electron-deficient, but the 3-position is not as activated as the 2- and 4-positions for SNAr.[2] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is adapted from established literature for the synthesis of 3-arylquinolines.[5]
Workflow Diagram:
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 3-bromoquinoline.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 90-110°C with vigorous stirring for the time required for complete consumption of the starting material (monitored by TLC or GC).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of 3-Bromoquinoline
This protocol is a generalized procedure based on established methods for the amination of aryl bromides.[7]
Workflow Diagram:
Caption: Generalized workflow for the Buchwald-Hartwig amination of 3-bromoquinoline.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add the solvent (e.g., toluene, 5 mL), 3-bromoquinoline (1.0 mmol), and the amine (1.2 mmol).
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-120°C until the starting material is consumed (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Mechanistic Insights
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (R-X) to form a Pd(II) complex. The reactivity order of I > Br > Cl is primarily due to the bond dissociation energies of the C-X bond.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The comparative reactivity of the 3-bromo and 8-chloro positions in quinoline is a clear illustration of the fundamental principles of organic chemistry. The 3-bromo position is generally more reactive in palladium-catalyzed cross-coupling reactions due to the inherent reactivity of the C-Br bond and lower steric hindrance. Conversely, the 8-chloro position is less reactive, often necessitating more specialized and active catalyst systems to achieve desired transformations. A thorough understanding of these electronic and steric factors is paramount for the rational design of efficient synthetic routes in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Spectral Validation of 3-Bromo-8-chloroquinoline
This guide provides an in-depth technical comparison of synthetic strategies for obtaining 3-bromo-8-chloroquinoline, a valuable halogenated quinoline intermediate in medicinal chemistry and materials science. The strategic placement of bromine and chlorine atoms on the quinoline scaffold offers distinct reactive handles for further molecular elaboration, making robust synthetic and validation protocols essential for researchers. We will explore a primary synthetic route via the Sandmeyer reaction, present a viable alternative, and detail the comprehensive spectral data analysis required for unambiguous structural confirmation.
The Strategic Importance of this compound
The quinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[1] The presence of both a bromine and a chlorine atom in this compound allows for regioselective functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for biological screening.[1] Brominated quinolines, in particular, are highly valued as precursors for multifunctional quinoline compounds with potential antiproliferative effects.[1]
Primary Synthetic Route: The Sandmeyer Reaction of 8-chloro-3-aminoquinoline
A reliable and regioselective method for the synthesis of this compound involves the Sandmeyer reaction of 8-chloro-3-aminoquinoline.[2][3] This classical transformation provides a dependable means of converting an aromatic amine to an aryl halide.[2] The overall synthetic strategy is a three-step process starting from the commercially available 8-chloroquinoline.
dot
Caption: Workflow for the primary synthesis of this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 8-chloro-3-nitroquinoline
The initial step involves the nitration of 8-chloroquinoline. The chloro-substituted benzene ring is deactivated towards electrophilic aromatic substitution, while the pyridine ring is also deactivated, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. Nitration is expected to occur on the less deactivated benzene ring, but under forcing conditions, substitution on the pyridine ring can be achieved.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.
-
Slowly add 8-chloroquinoline.
-
Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to facilitate the reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield crude 8-chloro-3-nitroquinoline.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
-
Step 2: Synthesis of 8-chloro-3-aminoquinoline
The nitro group of 8-chloro-3-nitroquinoline is then reduced to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in concentrated hydrochloric acid.
-
Protocol:
-
Suspend 8-chloro-3-nitroquinoline in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling any exotherm with an ice bath.
-
After the addition, heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it strongly basic with a concentrated sodium hydroxide solution to precipitate the tin salts and the free amine.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 8-chloro-3-aminoquinoline.
-
Step 3: Synthesis of this compound via Sandmeyer Reaction
The final step is the conversion of the amino group of 8-chloro-3-aminoquinoline to a bromo group using the Sandmeyer reaction.[4] This involves diazotization of the amine followed by treatment with a copper(I) bromide solution.[4]
-
Protocol:
-
Dissolve 8-chloro-3-aminoquinoline in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Alternative Synthetic Route: Skraup-Doebner-von Miller Synthesis
An alternative approach to constructing the this compound scaffold is through a variation of the Skraup-Doebner-von Miller quinoline synthesis.[5] This method builds the quinoline ring system from a substituted aniline and an α,β-unsaturated carbonyl compound.
dot
Caption: Alternative synthesis of this compound.
Conceptual Protocol
-
Reaction Setup: 2-chloro-5-bromoaniline would be reacted with glycerol in the presence of a strong acid catalyst like sulfuric acid and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).
-
In Situ Formation of Acrolein: The sulfuric acid dehydrates the glycerol to form acrolein, the required α,β-unsaturated aldehyde.
-
Cyclization and Oxidation: The aniline undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydration. The final step is an oxidation to form the aromatic quinoline ring.
Comparison of Synthetic Routes
| Feature | Primary Route (Sandmeyer) | Alternative Route (Skraup-Doebner-von Miller) |
| Regioselectivity | High, as the positions of the substituents are predetermined by the starting materials. | Potentially lower, as cyclization can sometimes lead to mixtures of isomers depending on the aniline substitution pattern. |
| Reaction Conditions | Generally milder conditions for the final steps, though the initial nitration can be harsh. | Often requires harsh conditions (strong acid, high temperatures). |
| Starting Materials | Starts from the relatively simple 8-chloroquinoline. | Requires a more complex starting material, 2-chloro-5-bromoaniline. |
| Scalability | Generally scalable, with well-established procedures for each step. | Can be challenging to scale due to the exothermic nature and harsh conditions. |
| Safety | Diazonium salts can be explosive if isolated; however, they are typically used in situ. | Use of hazardous reagents like arsenic pentoxide is a significant drawback. |
Spectral Data Validation
Unambiguous characterization of the synthesized this compound is crucial.[6] The following section details the expected spectral data based on the analysis of structurally related compounds.
dot
Caption: Logical flow for the spectral validation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen, bromine, and chlorine atoms.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.9 - 9.1 | d | ~2.0 | Deshielded by adjacent nitrogen and bromine. |
| H-4 | 8.2 - 8.4 | d | ~2.0 | Deshielded by adjacent nitrogen. |
| H-5 | 7.8 - 8.0 | dd | ~8.0, 1.5 | Influenced by the quinoline ring system. |
| H-6 | 7.5 - 7.7 | t | ~8.0 | Typical aromatic proton in a quinoline system. |
| H-7 | 7.6 - 7.8 | dd | ~8.0, 1.5 | Influenced by the adjacent chlorine atom. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 152 | Deshielded by adjacent nitrogen. |
| C-3 | 120 - 122 | Attached to bromine. |
| C-4 | 135 - 137 | Influenced by adjacent nitrogen. |
| C-4a | 128 - 130 | Bridgehead carbon. |
| C-5 | 127 - 129 | Aromatic carbon. |
| C-6 | 126 - 128 | Aromatic carbon. |
| C-7 | 129 - 131 | Influenced by adjacent chlorine. |
| C-8 | 133 - 135 | Attached to chlorine. |
| C-8a | 147 - 149 | Bridgehead carbon adjacent to nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and the presence of bromine and chlorine through their characteristic isotopic patterns.[7]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Rationale |
| 241, 243, 245 | Molecular Ion (M⁺) | Shows characteristic isotopic pattern for one bromine and one chlorine atom. |
| 162 | [M - Br]⁺ | Loss of a bromine radical. |
| 206 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 127 | [M - Br - Cl]⁺ | Loss of both halogen radicals. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C and C=N stretching |
| 850 - 750 | C-Cl stretch |
| 700 - 550 | C-Br stretch |
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence involving the nitration and reduction of 8-chloroquinoline, followed by a Sandmeyer reaction of the resulting 8-chloro-3-aminoquinoline. This route offers high regioselectivity and utilizes well-established chemical transformations. While alternative methods like the Skraup-Doebner-von Miller synthesis exist, they often involve harsher conditions and may present challenges with regioselectivity and safety. Comprehensive spectral analysis, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, is essential for the unambiguous validation of the final product's structure and purity. The predicted spectral data provided in this guide serves as a benchmark for researchers working on the synthesis and characterization of this important chemical intermediate.
References
A Senior Application Scientist's Comparative Guide to Analytical Standards for Halogenated Quinolines
Introduction: The Analytical Imperative for Halogenated Quinolines
Halogenated quinolines represent a class of chemical compounds with significant importance in the pharmaceutical industry. This family includes vital Active Pharmaceutical Ingredients (APIs) such as the antimalarial Chloroquine and the topical antimicrobial Clioquinol. The introduction of halogen atoms (F, Cl, Br, I) into the quinoline scaffold profoundly influences the molecule's physicochemical properties, metabolic stability, and therapeutic efficacy.
However, the same reactivity that makes them effective can also lead to the formation of process-related impurities or degradation products. Some of these impurities may be benign, while others could be potentially mutagenic or genotoxic.[1][2] Therefore, the rigorous analytical control of halogenated quinoline derivatives is not merely a matter of regulatory compliance but a fundamental requirement for ensuring patient safety and drug efficacy.
The cornerstone of this control is the use of high-purity, well-characterized analytical standards. These standards are the ultimate point of reference against which all production batches of an API or drug product are measured. This guide provides a comparative analysis of the types of analytical standards available, the methodologies used for their evaluation, and detailed, field-proven protocols for their application in a modern pharmaceutical quality control (QC) laboratory.
Part 1: A Comparative Overview of Analytical Reference Standards
The selection of an appropriate reference standard is the first critical decision in any analytical workflow. The choice depends on the intended application, from the validation of a new analytical procedure to routine batch release testing. The primary distinction lies in traceability and the level of certification.
The Hierarchy of Reference Standards
Analytical standards exist in a clear hierarchy of traceability, originating from national or international primary standards. This traceability ensures that measurements are accurate, consistent, and comparable across different laboratories and jurisdictions.
Caption: Metrological traceability hierarchy of analytical standards.
Comparison of Standard Types
The following table provides a direct comparison of the most common types of reference standards used in the pharmaceutical industry.
| Feature | Primary Pharmacopoeial Standard (e.g., USP, EP) | Certified Reference Material (CRM) | Secondary (Working) Standard |
| Primary Use | Definitive standard for assays and impurity tests as required by the pharmacopoeia.[3] | Method validation, instrument calibration, qualification of secondary standards. | Routine quality control (QC), process monitoring, batch release testing.[4] |
| Purity & Characterization | Extensively characterized and assigned a purity value without reference to another chemical substance. | Purity determined by a metrologically valid procedure; accompanied by an uncertainty value.[5] | Characterized in-house by comparison against a primary or CRM standard. |
| Certification | Certificate provided by the pharmacopoeial body (e.g., USP, EP). | Certificate of Analysis (CoA) issued under ISO 17034 accreditation.[6] | Internal certificate of analysis. |
| Traceability | Provides direct traceability to the highest metrological level. | Metrologically traceable to SI units or a primary standard. | Traceable to the primary or CRM standard it was qualified against. |
| Cost | High | High | Low to Moderate |
Expert Insight: While Primary Pharmacopoeial Standards are mandatory for tests cited in a monograph (e.g., USP Assay for Clioquinol), CRMs from ISO 17034 accredited manufacturers offer greater flexibility and are invaluable for validating non-compendial, in-house methods. Secondary standards represent a cost-effective solution for high-throughput routine testing, but their qualification process must be robust and thoroughly documented.
Part 2: Comparative Guide to Analytical Methodologies
The choice of analytical technique is dictated by the specific question being asked: Are we confirming identity? Measuring potency? Or searching for trace-level impurities? For halogenated quinolines, chromatographic techniques are the workhorses of the QC lab.
| Technique | Principle | Primary Application | Sensitivity | Specificity | Key Considerations |
| HPLC-UV | Differential partitioning between mobile and stationary phases; detection via UV absorbance. | Assay (Potency) , Purity (known impurities).[7] | Moderate (µg/mL range) | Good, but dependent on chromatographic resolution. | Robust, reliable, and cost-effective. The most common technique for API assay. |
| LC-MS/MS | HPLC separation followed by mass analysis of parent and fragment ions. | Impurity Identification , Trace-level quantification, Genotoxic Impurity (GTI) analysis .[8][9] | Very High (ng/mL to pg/mL range) | Very High; provides molecular weight and structural information. | Essential for meeting ICH Q3A impurity identification thresholds.[10] More complex and expensive than HPLC-UV. |
| GC-FID/MS | Separation of volatile compounds in a gaseous mobile phase; detection by flame ionization or mass spectrometry. | Analysis of residual solvents (ICH Q3C) and volatile impurities .[11] | High (ppm to ppb range) | Good (FID) to Very High (MS) | Limited to thermally stable and volatile compounds. The USP monograph for Clioquinol specifies a GC-FID method. |
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before any samples are analyzed. This is a core principle of method validation outlined in ICH Q2(R1).[12][13]
General Workflow for Reference Standard Use
This workflow illustrates the logical process from receiving a standard to reporting a final analytical result.
Caption: General experimental workflow for QC analysis.
Protocol 1: HPLC-UV Assay of Chloroquine Phosphate
This protocol is a robust method for determining the potency of Chloroquine Phosphate API, adapted from principles outlined in the USP monograph and related application notes.[7][14][15][16]
Objective: To accurately quantify the Chloroquine Phosphate content in an API sample against a USP Chloroquine Phosphate Reference Standard.
1. Reagents and Materials:
-
USP Chloroquine Phosphate Reference Standard (RS)
-
Chloroquine Phosphate API sample
-
Dibasic potassium phosphate (K₂HPO₄), ACS grade
-
Phosphoric acid (H₃PO₄), ACS grade
-
Triethylamine (TEA), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC or Milli-Q grade
2. Chromatographic Conditions:
-
Column: Ascentis Express C18, 25 cm x 4.6 mm, 5 µm particle size[7][16]
-
Mobile Phase: Prepare a buffer of 1.4 g/L K₂HPO₄ in water, adjust to pH 3.0 with H₃PO₄. The mobile phase is a 30:70 (v/v) mixture of this buffer and a solution of 0.4% triethylamine in methanol.[7][16]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
Causality Behind Choices:
-
C18 Column: This reversed-phase column is the industry standard for separating moderately polar compounds like chloroquine. Its hydrophobic stationary phase provides excellent retention and resolution.
-
pH 3.0 Buffer: At this pH, chloroquine (a weak base) is fully protonated (ionized), leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the silica support.
-
Triethylamine (TEA): This amine acts as an ion-pairing and competing agent. It masks active silanol sites on the column that can cause peak tailing, significantly improving peak symmetry.
-
Methanol: A common organic modifier that provides the necessary elution strength to move chloroquine through the column in a reasonable time.
3. Standard and Sample Preparation:
-
Standard Solution (SST): Accurately weigh ~5 mg of USP Chloroquine Phosphate RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[16]
-
Test Solution: Accurately weigh ~50 mg of the Chloroquine Phosphate API sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[16]
4. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%. The USP tailing factor for the chloroquine peak must be ≤ 2.0.
5. Procedure & Calculation:
-
Inject the Standard Solution and the Test Solution into the chromatograph.
-
Calculate the percentage assay of Chloroquine Phosphate using the formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Protocol 2: LC-MS for Identification of a Halogenated Impurity
Objective: To identify an unknown impurity in a halogenated quinoline API that exceeds the identification threshold defined by ICH Q3A (typically >0.10%).[17][18]
Rationale: Standard HPLC-UV can quantify an impurity but cannot identify it. LC-MS provides the molecular weight, which is the first crucial piece of information for structural elucidation, making it indispensable for impurity profiling.[8][10]
1. Reagents and Materials:
-
Halogenated Quinoline API sample
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
2. LC-MS Conditions:
-
Column: A high-resolution C18 column (e.g., 1.8 µm particle size) suitable for UHPLC-MS.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient from 5% to 95% B over 20-30 minutes to ensure separation of closely related impurities.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
Causality Behind Choices:
-
LC-MS Grade Reagents: Using volatile buffers like formic acid and high-purity solvents is critical to avoid ion suppression and high background noise in the mass spectrometer.
-
High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement (sub-ppm), which allows for the confident determination of the elemental formula of the impurity.[10]
-
ESI+ Mode: The nitrogen atoms in the quinoline ring are basic and readily accept a proton, making them ideal for analysis by positive mode electrospray ionization.
3. Sample Preparation:
-
Prepare a concentrated solution of the API (e.g., 1-5 mg/mL) in the initial mobile phase composition to ensure good peak shape.
4. Procedure & Data Analysis:
-
Acquire data in full scan mode to detect all ions.
-
Set up a data-dependent acquisition (DDA) or auto-MS/MS experiment. In this mode, the instrument automatically selects the most intense ions from the full scan (like our impurity peak) and fragments them to obtain structural information (MS/MS spectrum).[8]
-
Process the data to find the accurate mass of the impurity peak.
-
Use software to generate possible elemental formulas based on the accurate mass.
-
Interpret the MS/MS fragmentation pattern to propose a chemical structure for the impurity. This often involves comparing the fragmentation of the impurity to that of the main API.
Part 4: The Regulatory Framework for Impurity Control
The entire process of analyzing impurities is governed by a logical framework established by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides specific thresholds that trigger the need for action.[17][18][19]
Caption: ICH Q3A decision tree for impurity control.[18][19]
Conclusion
The analytical control of halogenated quinoline derivatives is a multi-faceted discipline that relies on the synergistic use of appropriate reference standards, robust analytical methodologies, and a deep understanding of the regulatory landscape. An HPLC-UV method, when properly validated against a pharmacopoeial standard, remains the gold standard for potency determination. However, for the critical task of impurity identification and control, sensitive and specific techniques like LC-MS are indispensable tools. By implementing the structured, scientifically-grounded workflows described in this guide, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of these important pharmaceutical compounds.
References
- 1. Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and genotoxic properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. クリオキノール British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pharma QC用分析用標準物質 [sigmaaldrich.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 7. Chloroquine Phosphate HPLC Assay & Impurity Profiling [sigmaaldrich.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. hpst.cz [hpst.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. waters.com [waters.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Chloroquine Phosphate HPLC Assay & Impurity Profiling [sigmaaldrich.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. jpionline.org [jpionline.org]
Reactivity Face-Off: A Comparative Guide to 3-Bromoquinoline and 3-Chloroquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The strategic functionalization of this privileged heterocycle via palladium-catalyzed cross-coupling reactions is a paramount tool for molecular diversification. The choice of the starting haloquinoline, however, can profoundly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 3-bromoquinoline and 3-chloroquinoline in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
The Decisive Factor: Carbon-Halogen Bond Activation
The fundamental difference in reactivity between 3-bromoquinoline and 3-chloroquinoline in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen bond strengths. The rate-determining step in many of these catalytic cycles is the oxidative addition of the haloaromatic compound to the palladium(0) catalyst.[1] This step involves the cleavage of the C-X (X = Br, Cl) bond. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage by the electron-rich palladium(0) center.[1]
This principle dictates a general reactivity trend for aryl halides in cross-coupling reactions: I > Br > OTf > Cl.[2] Consequently, 3-bromoquinoline is anticipated to be a more reactive substrate than 3-chloroquinoline, generally requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. When comparing 3-bromoquinoline and 3-chloroquinoline in this transformation, the superior reactivity of the bromo derivative is evident.
Comparative Performance Data (Suzuki-Miyaura Coupling)
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Citation |
| 3-Bromoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~75% | Good yield for mono-arylation.[3] |
| 3-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 12 | High | A common and effective catalyst system.[3] |
| 3-Bromoquinoline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 12-16 | High | Bulky monophosphine ligands are effective for challenging substrates.[4] |
| 3-Chloroquinoline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | Moderate to High | Requires more electron-rich and bulky ligands to facilitate oxidative addition.[5] |
| 3-Chloroquinoline | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 24 | Moderate | Higher temperatures and longer reaction times are typically necessary compared to the bromo analogue. |
Expert Insights: The successful coupling of 3-chloroquinoline in a Suzuki-Miyaura reaction often necessitates the use of more sophisticated catalyst systems. Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) are designed to be both electron-rich and sterically bulky. The electron-rich nature of these ligands enhances the electron density on the palladium center, promoting the oxidative addition of the less reactive C-Cl bond. The steric bulk facilitates the reductive elimination step, which is the product-forming step of the catalytic cycle.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki Coupling of 3-Bromoquinoline
-
Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and 2M aqueous sodium carbonate solution (2.0 mL).[4]
-
Inert Atmosphere: Add toluene (8 mL) and ethanol (2 mL) to the flask. Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Reaction: Olefin Functionalization
The Heck reaction provides a powerful means of forming carbon-carbon bonds through the coupling of an aryl halide with an alkene.[6] Similar to the Suzuki-Miyaura coupling, the reactivity of the haloquinoline is a critical factor.
Comparative Performance Data (Heck Reaction)
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Citation |
| 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF or NMP | 100-140 | 12-24 | Good to High | A standard and effective protocol.[3] |
| 3-Bromoquinoline | PdCl₂(PPh₃)₂ | NaOAc | DMA | 130 | 12 | High | Demonstrates the versatility of palladium sources and bases. |
| 3-Chloroquinoline | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | NMP | 140-160 | 24-48 | Low to Moderate | Requires higher temperatures, longer reaction times, and more electron-rich ligands. |
| 3-Chloroquinoline | Herrmann's Catalyst | NaOAc | DMA | 150 | 24 | Moderate | Palladacycle catalysts can show enhanced activity for aryl chlorides. |
Expert Insights: The coupling of 3-chloroquinoline in Heck reactions is particularly challenging due to the high activation barrier for the C-Cl bond. Success often relies on elevated temperatures, which can lead to side reactions and decomposition. The choice of ligand is crucial; more electron-rich and thermally stable ligands, such as tri(o-tolyl)phosphine or N-heterocyclic carbenes (NHCs), can improve catalyst performance and longevity at the required high temperatures. The use of palladacycle precatalysts, like Herrmann's catalyst, can also be advantageous as they are often more stable and active for the activation of aryl chlorides.[7]
Catalytic Cycle: Heck Reaction
Caption: A simplified representation of the Heck reaction catalytic cycle.
Detailed Protocol: Heck Reaction of 3-Bromoquinoline
-
Reaction Setup: In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the desired alkene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol).[3]
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[8] The reactivity difference between 3-bromoquinoline and 3-chloroquinoline is particularly pronounced in this reaction, with the amination of the chloro-analogue being significantly more demanding. This is exemplified by the selective amination of a bromo-substituted quinoline in the presence of a chloro-substituent.[9]
Comparative Performance Data (Buchwald-Hartwig Amination)
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Citation |
| 3-Bromoquinoline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 8-16 | High | A classic and effective catalyst system for aryl bromides.[10] |
| 3-Bromoquinoline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | High | Bulky monophosphine ligands offer broad substrate scope.[3] |
| 3-Chloroquinoline | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 110 | 24 | Moderate to High | Requires a highly active catalyst system and a strong, non-nucleophilic base.[5] |
| 3-Chloroquinoline | G3-XPhos Precatalyst | LHMDS | THF | 80 | 18 | High | Precatalysts offer improved stability and reactivity, enabling lower temperatures.[3] |
Expert Insights: The amination of 3-chloroquinoline necessitates the use of highly active palladium catalysts, often employing bulky and electron-rich biarylphosphine ligands like RuPhos or XPhos. The choice of base is also critical; strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine and facilitate the catalytic cycle.[5] The use of palladium precatalysts, which are air- and moisture-stable and readily form the active Pd(0) species in situ, can significantly improve the reliability and efficiency of these challenging transformations.[3]
Logical Relationship: Factors Influencing Reactivity
Caption: Key factors influencing the reactivity of haloquinolines in cross-coupling reactions.
Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline
-
Reaction Setup: In an oven-dried Schlenk tube, add palladium(II) acetate (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as sodium t-butoxide or potassium phosphate (1.4-2.0 mmol).[3]
-
Inert Atmosphere: Evacuate the tube and backfill with argon.
-
Reagent Addition: Add toluene or dioxane (5 mL), 3-bromoquinoline (1.0 mmol), and the desired amine (1.2 mmol).
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-120 °C until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The choice between 3-bromoquinoline and 3-chloroquinoline as a substrate in palladium-catalyzed cross-coupling reactions has significant practical implications. 3-Bromoquinoline is the more reactive and versatile starting material, generally affording desired products in good to excellent yields under relatively mild conditions with standard catalyst systems. In contrast, 3-chloroquinoline is a more challenging substrate due to the strength of the C-Cl bond. Its successful functionalization typically requires higher temperatures, longer reaction times, and the use of more advanced, and often more expensive, catalyst systems featuring bulky, electron-rich ligands.
For researchers and drug development professionals, this disparity in reactivity is a critical consideration in synthetic planning. While 3-chloroquinoline may be a more cost-effective starting material, the potential for lower yields, more challenging optimization, and the need for specialized catalysts may offset this initial advantage. Ultimately, a thorough understanding of the principles governing C-X bond activation is essential for the rational design and successful execution of cross-coupling strategies for the synthesis of novel quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Catalytic Systems for 3-Bromoquinoline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The functionalization of the quinoline core at the 3-position via cross-coupling reactions is a cornerstone of modern drug discovery, allowing for the synthesis of diverse compound libraries with potential therapeutic applications.[1][2] The choice of the catalytic system for these transformations is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of catalytic systems for the coupling reactions of 3-bromoquinoline, focusing on the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Central Role of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] The general catalytic cycle for these reactions, involving oxidative addition, transmetalation (or related steps), and reductive elimination, provides a framework for understanding and optimizing these powerful transformations.
Comparative Analysis of Catalytic Systems for 3-Bromoquinoline Coupling Reactions
The success of a coupling reaction with 3-bromoquinoline is highly dependent on the careful selection of the palladium source, ligand, base, and solvent. The interplay of these components dictates the efficiency and outcome of the transformation.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between 3-bromoquinoline and organoboron compounds.[4] This reaction is of particular interest for synthesizing 3-arylquinolines, a scaffold found in compounds with potential anticancer and antimalarial properties.[1]
Key Considerations for Catalyst Selection:
-
Palladium Precatalyst: While various palladium sources can be effective, palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride complexes with phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are commonly employed.[1][4]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos and SPhos can be highly effective for challenging substrates, often leading to higher yields and preventing side reactions like debromination.[4][5] For less demanding couplings, triphenylphosphine (PPh₃) can be sufficient.[4]
-
Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][4]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components. Common solvent systems include toluene/water, 1,4-dioxane/water, and THF/water.[1][6]
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of 3-Bromoquinoline
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation, applicable to 3-bromoquinoline.[4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | High | A robust and commonly used system.[1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[4] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid
-
Materials: 3-Bromoquinoline (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), Sodium carbonate (2.0 mmol), Degassed 1,4-dioxane and water (4:1 v/v).[1]
-
Procedure:
-
In a Schlenk flask, combine 3-bromoquinoline, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Heck Coupling: Vinylation of 3-Bromoquinoline
The Heck reaction provides a means to couple 3-bromoquinoline with alkenes, leading to the formation of substituted quinolines with vinyl groups.[4] The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[4]
Table 2: Representative Catalytic System for the Heck Coupling of 3-Bromoquinoline
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | Moderate to High | A general protocol adaptable for 3-bromoquinoline.[4] |
Detailed Protocol: General Heck Reaction
-
Procedure:
-
In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the desired alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and a base such as triethylamine (NEt₃, 1.5 mmol) in an anhydrous solvent like DMF or NMP (5 mL).
-
Seal the tube and heat to 100-140°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[4]
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between 3-bromoquinoline and a terminal alkyne.[4] This reaction is crucial for synthesizing pharmaceutical intermediates.[4]
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Table 3: Comparison of Catalytic Systems for the Sonogashira Coupling of 3-Bromoquinoline
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | NEt₃ | THF | RT-50 | High | Classical Sonogashira conditions.[7] |
| Pd(OAc)₂ | None | P(t-Bu)₃ | Various | Various | RT | Copper-free conditions can prevent the undesired homocoupling of the alkyne.[4] |
Detailed Protocol: Sonogashira Coupling of 3-Bromoquinoline with Phenylacetylene
-
Procedure:
-
To a solution of 3-bromoquinoline (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent (e.g., THF or DMF), add PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and a base such as triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[7]
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminoquinolines from 3-bromoquinoline.[2][4] The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[2][4]
Table 4: Comparison of Catalytic Systems for the Buchwald-Hartwig Amination of 3-Bromoquinoline
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 | High | A widely used system for C-N bond formation.[8] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | High | Effective for a broad range of amines.[4] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions.[4] |
Detailed Protocol: General Buchwald-Hartwig Amination
-
Procedure:
-
Charge an oven-dried Schlenk tube with Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as NaOt-Bu or K₃PO₄ (1.4-2.0 mmol).
-
Evacuate the tube and backfill with argon.
-
Add toluene or dioxane (5 mL), 3-bromoquinoline (1.0 mmol), and the desired amine (1.2 mmol).
-
Seal the Schlenk tube and heat the mixture in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.[4]
-
Troubleshooting Common Side Reactions
Cross-coupling reactions of 3-bromoquinoline can sometimes be plagued by side reactions. Understanding and mitigating these issues is crucial for successful synthesis.
-
Debromination (Hydrodehalogenation): The formation of quinoline as a byproduct indicates the replacement of the bromine atom with a hydrogen atom. This can be minimized by:
-
Homocoupling of Boronic Acids: This side reaction in Suzuki-Miyaura couplings can be reduced by ensuring a rigorously inert atmosphere to exclude oxygen.[5]
-
Homocoupling of Alkynes (Glaser Coupling): In Sonogashira couplings, the undesired dimerization of the terminal alkyne is a common issue. This can be addressed by:
Conclusion
The functionalization of 3-bromoquinoline through palladium-catalyzed cross-coupling reactions is a powerful strategy in modern synthetic and medicinal chemistry. The choice of the catalytic system is a critical parameter that must be carefully optimized for each specific transformation. This guide provides a comparative overview of the most common catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a starting point for researchers to develop robust and efficient synthetic routes to novel quinoline derivatives.
References
Safety Operating Guide
Core Principle: Classification as Halogenated Organic Waste
As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to laboratory safety and research integrity. 3-Bromo-8-chloroquinoline, a halogenated heterocyclic compound, requires a specific and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for its proper management, moving beyond mere instruction to explain the scientific and regulatory rationale behind each procedure. Our goal is to empower you to manage this chemical confidently, ensuring the safety of your team and compliance with environmental regulations.
The foundational step in the proper disposal of this compound is its correct classification. Due to the presence of both bromine and chlorine atoms bonded to its carbon structure, this compound is categorized as a halogenated organic compound .[1][2] This classification is critical because halogenated wastes are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts, such as dioxins, if incinerated improperly.[3]
Under guidelines set by the U.S. Environmental Protection Agency (EPA), many halogenated organic compounds are listed as hazardous wastes, requiring specific treatment and disposal pathways.[4][5][6] Therefore, this compound waste must never be mixed with non-halogenated organic or general laboratory waste.[7] Co-mingling these waste streams results in the entire volume being classified as halogenated waste, significantly increasing disposal costs and regulatory burden.[7]
Table 1: Chemical & Hazard Identification
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 205111-94-0[8] |
| Molecular Formula | C₉H₅BrClN[8] |
| Molecular Weight | 242.50 g/mol [8] |
| Anticipated Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Harmful if swallowed.[10] |
| Waste Category | Hazardous Waste: Halogenated Organic[1][2] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the chemical or its waste, establishing a robust barrier of Personal Protective Equipment (PPE) is essential. The rationale extends beyond simple compliance; it is a scientifically validated method to prevent exposure through inhalation, ingestion, or skin contact.[11]
Table 2: Recommended PPE for Handling this compound
| Protection | Equipment | Specification & Rationale (The "Why") |
|---|---|---|
| Eye & Face | Chemical Splash Goggles | Must be worn at all times to protect from accidental splashes of solutions or contact with airborne powder.[12] A face shield should be worn over goggles during procedures with a high splash risk. |
| Hand | Nitrile or Neoprene Gloves | Provides a necessary barrier against skin contact.[12] Halogenated compounds can degrade certain glove materials; always inspect gloves for any signs of degradation or punctures before use. |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination.[12] A chemical-resistant apron is recommended when handling larger quantities.[12] |
| Respiratory | Certified Chemical Fume Hood| All work must be conducted in a well-ventilated area, preferably a fume hood, to control vapor and dust inhalation.[9][13][12] For weighing solids outside a hood, an N95 or higher particulate respirator may be necessary.[12] |
Waste Segregation: The Critical Decision Point
Proper segregation is the most important logistical step in chemical waste management. The following workflow illustrates the decision-making process for ensuring this compound waste is correctly isolated.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal Protocols
These protocols provide a self-validating system for the safe collection and disposal of waste containing this compound.
Protocol 4.1: Disposal of Solid Waste
This procedure applies to unused solid this compound and any disposable labware contaminated with it (e.g., weigh boats, contaminated gloves, pipette tips, absorbent pads).
-
Designate a Waste Container: Use a clearly labeled, puncture-resistant container designated specifically for "Halogenated Organic Solid Waste."
-
Transfer Waste: Carefully place all contaminated solid materials directly into the designated container. Avoid generating dust.[14][10]
-
Secure the Container: Keep the container sealed when not in use to prevent the release of vapors.[15]
-
Labeling: Ensure the container's hazardous waste tag is updated with the chemical name "this compound" and an estimated quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[13][15]
Protocol 4.2: Disposal of Liquid Waste
This procedure applies to any solutions containing this compound and the first rinsate from cleaning contaminated glassware.
-
Select a Waste Container: Use a chemically compatible container (e.g., polyethylene or glass) with a secure, sealing cap. Label it clearly as "Halogenated Organic Liquid Waste."
-
Pour Waste: Carefully pour the liquid waste into the container, preferably within a fume hood to minimize inhalation exposure.[16] Do not mix with non-halogenated solvents.[7]
-
Do Not Overfill: Fill the container to no more than 80% capacity to allow for vapor expansion.
-
Secure and Label: Tightly seal the container. Update the hazardous waste tag with "this compound" and its concentration in the solution.
-
Final Disposal: Once full, arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical destruction facility.[17][18] The preferred method of destruction is controlled incineration with flue gas scrubbing to handle the resulting halogenated byproducts.[10][17][18]
Protocol 4.3: Decontamination of Reusable Glassware
Proper decontamination ensures that trace amounts of the chemical are not carried over into subsequent experiments or improperly discarded.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This first rinsate is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" container.[12]
-
Subsequent Rinses: Perform a "triple rinse" by washing the glassware two more times with the solvent.[17][18] These subsequent rinses can typically be collected with non-halogenated solvent waste, but check with your local EH&S for specific guidance.
-
Final Wash: Wash the glassware with soap and water as per standard laboratory procedure.[12]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
ISOLATE the Area: Immediately alert others in the vicinity. Evacuate personnel from the immediate spill area.[10][17]
-
PROTECT Yourself: Don the appropriate PPE as detailed in Table 2 before attempting any cleanup.
-
CONTAIN the Spill: If it is safe to do so, prevent the further spread of the material.[9][17] For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth.[9][15][19] Do not use combustible materials like paper towels.
-
CLEAN the Spill: Carefully collect all contaminated absorbent material using spark-proof tools and place it into a designated hazardous waste container.[10][18] Do not allow the chemical to enter drains or sewer systems.[10][17][18]
-
DECONTAMINATE and DISPOSE: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent. All cleanup materials are considered hazardous waste and must be disposed of according to Protocol 4.1.[12] Report the incident to your laboratory supervisor and EH&S department.
By adhering to these scientifically grounded procedures, you ensure that your use of this compound is managed safely and responsibly from acquisition through final disposal, upholding the highest standards of laboratory practice.
References
- 1. bucknell.edu [bucknell.edu]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. wku.edu [wku.edu]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. 205111-94-0|this compound|BLD Pharm [bldpharm.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. pozescaf.com [pozescaf.com]
- 17. echemi.com [echemi.com]
- 18. echemi.com [echemi.com]
- 19. nj.gov [nj.gov]
Personal protective equipment for handling 3-Bromo-8-chloroquinoline
An In-depth Technical Guide to the Safety and Handling of 3-Bromo-8-chloroquinoline
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of analogous compounds such as 3-Bromo-4-chloroquinoline-8-carbonitrile, 8-Bromo-3-chloroisoquinoline, and other halogenated quinolines, this compound should be handled as a hazardous substance.[1][2][3] The primary anticipated hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a necessity for ensuring your safety.
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in the consistent and correct use of PPE.[4][5] PPE serves as your last line of defense against chemical exposure, and its importance cannot be overstated.
PPE Selection for Handling this compound
The level of PPE required will depend on the specific task being performed. The following table provides a summary of recommended PPE for various laboratory operations involving this compound.
| Task | Minimum Required PPE | Rationale |
| Weighing and preparing solutions | Nitrile gloves (double-gloved), lab coat, safety glasses with side shields, and a face shield. | High potential for generating dust and splashes. The face shield provides an extra layer of protection for the eyes and face. |
| Running reactions and transfers | Nitrile gloves, lab coat, and safety glasses with side shields. | Reduced risk of splashes compared to initial preparation, but still a significant hazard. |
| Work-up and purification | Nitrile gloves (consider changing frequently), lab coat, and safety glasses with side shields. | Potential for direct contact with the compound and its solutions. |
| Handling contaminated waste | Nitrile gloves, lab coat, and safety glasses with side shields. | Prevents exposure to residual chemical on contaminated materials. |
Experimental Protocol: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely. This protects your personal clothing and skin.
-
Safety Glasses/Goggles: Put on your safety glasses or goggles. Ensure they fit snugly.
-
Gloves: Don the appropriate chemical-resistant gloves. If double-gloving, put on the first pair, then the second pair over them. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique. Dispose of them in the appropriate waste container.
-
Lab Coat: Unfasten your lab coat. Remove it by rolling it down your arms and folding the contaminated exterior inward. Hang it in its designated location or dispose of it if it is a disposable coat.
-
Safety Glasses/Goggles: Remove your safety glasses or goggles by handling the earpieces.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Safe Handling and Storage
Beyond PPE, your work practices and environment are crucial for safety.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the sash is at the appropriate height to maximize containment.
-
Handling Solid Compound: When weighing and transferring the solid, do so in the fume hood. Avoid creating dust. Use a spatula for transfers and clean any spills immediately.
-
Handling Solutions: When working with solutions, use a secondary container to transport them. Be mindful of potential splashes when transferring liquids.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6] The storage area should be clearly labeled.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for laboratory and environmental safety.[4][7]
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[7]
-
Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.
Follow your institution's specific guidelines for hazardous waste disposal.[4]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
